Technical Documentation Center

3-(1-Methyl-1H-pyrazol-5-yl)aniline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(1-Methyl-1H-pyrazol-5-yl)aniline
  • CAS: 910037-08-0

Core Science & Biosynthesis

Foundational

Technical Monograph: 3-(1-Methyl-1H-pyrazol-5-yl)aniline

Chemical Identity & Core Properties Guide Executive Summary 3-(1-Methyl-1H-pyrazol-5-yl)aniline (CAS: 910037-08-0) is a bidentate heteroaromatic scaffold widely utilized in medicinal chemistry, specifically in the design...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Core Properties Guide

Executive Summary

3-(1-Methyl-1H-pyrazol-5-yl)aniline (CAS: 910037-08-0) is a bidentate heteroaromatic scaffold widely utilized in medicinal chemistry, specifically in the design of Type II kinase inhibitors and protein-protein interaction modulators.[1][2][3] Distinguished by its 1,3-disubstituted benzene ring linked to the C5 position of a methylated pyrazole, this molecule offers a unique vector for hydrogen bonding and pi-stacking interactions.[3]

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and application in drug discovery, designed for researchers requiring high-fidelity data for experimental design.

Physicochemical Profile

The 5-yl regiochemistry introduces a critical steric interaction between the N-methyl group of the pyrazole and the ortho-hydrogens of the phenyl ring, inducing a non-planar torsion angle that is distinct from its 4-yl isomer.[1][3] This conformational bias is often exploited to fit specific hydrophobic pockets in enzymes like p38 MAPK and B-Raf.[1][3]

Table 1: Core Chemical Specifications
PropertyValueNotes
IUPAC Name 3-(1-Methyl-1H-pyrazol-5-yl)aniline
CAS Number 910037-08-0Validated Identifier
Molecular Formula C₁₀H₁₁N₃
Molecular Weight 173.21 g/mol Monoisotopic: 173.09
SMILES CN1C(=CC=N1)C2=CC(=CC=C2)N5-yl connectivity
pKa (Calc.) ~4.2 (Aniline), ~2.5 (Pyrazole)Aniline is the primary basic site
LogP (Calc.) 1.8 – 2.1Lipophilic, membrane permeable
TPSA ~43 ŲGood oral bioavailability profile
Solubility DMSO (>50 mM), Methanol, DCMLow aqueous solubility at neutral pH

Synthetic Methodology

The most robust route to 3-(1-Methyl-1H-pyrazol-5-yl)aniline is the Suzuki-Miyaura Cross-Coupling reaction.[1][3] This pathway is preferred over direct condensation methods due to superior regiocontrol at the pyrazole ring.[3]

Retrosynthetic Logic

The synthesis disconnects at the biaryl bond. The strategic choice involves coupling 3-aminophenylboronic acid (nucleophile) with 5-iodo-1-methyl-1H-pyrazole (electrophile).[1][3]

  • Note: The reverse coupling (pyrazole-boronic acid + haloaniline) is also viable but 5-halo-1-methylpyrazoles are often more commercially accessible or easier to synthesize via directed lithiation.[1][3]

Reaction Pathway Diagram[1]

Synthesis SM1 5-Iodo-1-methyl-1H-pyrazole (Electrophile) Cat Pd(dppf)Cl2 • DCM K2CO3 / Dioxane / H2O SM1->Cat SM2 3-Aminophenylboronic acid (Nucleophile) SM2->Cat Inter Oxidative Addition & Transmetallation Cat->Inter 100°C, 12h Prod 3-(1-Methyl-1H-pyrazol-5-yl)aniline (Target) Inter->Prod Reductive Elimination

Figure 1: Palladium-catalyzed Suzuki-Miyaura coupling strategy for regioselective synthesis.

Detailed Protocol (Self-Validating System)

Reagents:

  • 5-Iodo-1-methyl-1H-pyrazole (1.0 equiv)[1][3]

  • 3-Aminophenylboronic acid pinacol ester (1.1 equiv)[3]

  • Pd(dppf)Cl₂[3] • DCM complex (0.05 equiv)[3]

  • Potassium Carbonate (3.0 equiv)[3]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[3]

Step-by-Step Procedure:

  • Degassing: In a reaction vial, combine the halide and boronate ester in dioxane/water. Sparge with Argon for 10 minutes. Critical Step: Oxygen removal prevents homocoupling and catalyst deactivation.[1]

  • Catalyst Addition: Add the Pd catalyst and base under a positive stream of Argon. Seal the vessel immediately.

  • Thermal Activation: Heat the mixture to 90–100°C for 12–16 hours. Monitor via LC-MS (Target M+H: 174.1).

  • Workup: Cool to RT. Dilute with EtOAc and wash with water followed by brine.[3] The aniline functionality makes the product slightly polar; avoid acidic washes which will protonate and extract the product into the aqueous phase.

  • Purification: Flash column chromatography (SiO₂).[3] Elute with Hexanes:EtOAc (gradient 0% to 50%).[3] The amine tailing can be reduced by adding 1% Triethylamine to the eluent.

Structural Characterization

Confirming the identity of the 5-yl isomer (vs. the 4-yl isomer) is critical.[3]

1H NMR Interpretation (DMSO-d6, 400 MHz)
  • Pyrazole C3-H: δ ~7.45 ppm (d, J=2.0 Hz).[3] This proton is distinctively downfield.[3]

  • Pyrazole C4-H: δ ~6.30 ppm (d, J=2.0 Hz).[3] The coupling constant (J ~2.0 Hz) between H3 and H4 is characteristic of the pyrazole ring.

  • N-Methyl: δ ~3.80 ppm (s, 3H).[3] A sharp singlet.

  • Aniline NH₂: δ ~5.20 ppm (bs, 2H). Exchangeable with D₂O.

  • Phenyl Ring: Multiplet at 6.5–7.1 ppm.[3] Look for the triplet of the proton at position 5 of the aniline ring and the doublet of the proton at position 4/6.

Mass Spectrometry[1][3]
  • ESI-MS: Positive mode [M+H]⁺ = 174.1 m/z.[3]

  • Fragmentation: Loss of methyl radical (M-15) is occasionally observed in high-energy collision, but the pyrazole ring is generally stable.[3]

Medicinal Chemistry Applications

The 3-(1-Methyl-1H-pyrazol-5-yl)aniline scaffold functions as a privileged structure in kinase inhibitor design.[1][3]

Pharmacophore Mechanics[1][3]
  • H-Bond Donor: The aniline NH₂ group often acts as a donor to the hinge region backbone carbonyls (e.g., in the ATP binding site).

  • H-Bond Acceptor: The pyrazole N2 (the nitrogen not attached to the methyl) acts as a hydrogen bond acceptor.[3]

  • Twisted Geometry: The steric clash between the N-methyl and the phenyl ring forces a dihedral angle of approx 30-50°, preventing coplanarity.[1][3] This "twist" is essential for selectivity in narrow hydrophobic pockets.[3]

Interaction Map[1][3]

Pharmacophore Aniline Aniline NH2 (H-Bond Donor) HingeCO Enzyme Backbone C=O (Hinge Region) Aniline->HingeCO Hydrogen Bond PyrazoleN Pyrazole N2 (H-Bond Acceptor) Methyl N-Methyl Group (Steric/Hydrophobic) Pocket Hydrophobic Gatekeeper Methyl->Pocket Van der Waals / Steric Selectivity HingeNH Enzyme Backbone NH (Hinge Region) HingeNH->PyrazoleN Hydrogen Bond

Figure 2: Pharmacophoric interaction modes of the scaffold within a typical Kinase ATP-binding pocket.[3]

Safety & Handling (SDS Summary)

While specific toxicological data for this isomer is limited, it should be handled with the rigor applied to all anilines and nitrogen heterocycles.

  • GHS Classification:

    • Acute Tox. 3 (Oral/Inhalation): Toxic if swallowed or inhaled (H301+H331).[3][4][5]

    • Skin Irrit. 2 / Eye Irrit.[3][6] 2A: Causes skin and serious eye irritation (H315+H319).[3][6]

    • STOT SE 3: May cause respiratory irritation (H335).[3][6]

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.[3]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Light sensitive (aniline oxidation leads to browning).

References

  • PubChem. 3-(1-Methyl-1H-pyrazol-5-yl)aniline Compound Summary. National Library of Medicine.[3] Link[3]

  • Miyaura, N., & Suzuki, A. (1995).[7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][3] Chemical Reviews, 95(7), 2457–2483. Link[3]

  • Cheatham, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3702. Link

  • Fisher Scientific. Safety Data Sheet: Aniline Derivatives.Link[3]

Sources

Exploratory

Technical Whitepaper: 3-(1-Methyl-1H-pyrazol-5-yl)aniline

This technical guide provides an in-depth analysis of 3-(1-Methyl-1H-pyrazol-5-yl)aniline , a privileged scaffold in medicinal chemistry, particularly within the design of ATP-competitive kinase inhibitors. CAS Registry...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-(1-Methyl-1H-pyrazol-5-yl)aniline , a privileged scaffold in medicinal chemistry, particularly within the design of ATP-competitive kinase inhibitors.

CAS Registry Number: 910037-08-0 Molecular Formula: C₁₀H₁₁N₃ Molecular Weight: 173.22 g/mol [1]

Executive Summary

3-(1-Methyl-1H-pyrazol-5-yl)aniline is a biaryl intermediate widely utilized in drug discovery to construct "hinge-binding" motifs for kinase inhibitors. Its structural significance lies in the specific geometry of the pyrazole-aniline linkage, which positions the pyrazole nitrogen atoms to interact with critical residues (e.g., the gatekeeper residue) in the ATP-binding pocket of enzymes like B-Raf, p38 MAPK, and ERK.

This guide details the precise IUPAC nomenclature, thermodynamic regioselectivity in its synthesis, and its application in high-affinity ligand design.

Nomenclature and Structural Identity

IUPAC Name Breakdown

The systematic name 3-(1-Methyl-1H-pyrazol-5-yl)aniline is derived as follows:

  • Principal Functional Group: The aniline (benzenamine) moiety takes precedence, defining the parent numbering. The amine group (-NH₂) is at position 1 of the benzene ring.

  • Substituent Position: The pyrazole ring is attached to the benzene ring at position 3 (meta).

  • Substituent Internal Numbering: The pyrazole is a 1H-pyrazole derivative. The nitrogen bearing the methyl group is designated as position 1. The attachment point to the aniline is at carbon 5 of the pyrazole ring.

Structural Numbering Diagram

The following diagram illustrates the correct numbering scheme to distinguish this isomer from its 4-yl or 3-yl regioisomers.

ChemicalStructure cluster_aniline Aniline (Parent) cluster_pyrazole 1-Methyl-1H-pyrazol-5-yl C1 C1 C2 C2 C1->C2 NH2 NH₂ C1->NH2 C3 C3 (Linker) C2->C3 C4 C4 C3->C4 P5 C5 (Linker) C3->P5 Biaryl Bond C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 P1 N1 P2 N2 P1->P2 Me CH₃ P1->Me P3 C3 P2->P3 P4 C4 P3->P4 P4->P5 P5->P1

Figure 1: Numbering scheme for 3-(1-Methyl-1H-pyrazol-5-yl)aniline. Note the C3-C5 linkage.

Synthetic Methodology: The Regioselectivity Challenge

The synthesis of this specific isomer hinges on the Suzuki-Miyaura coupling of a 3-haloaniline and a 1-methylpyrazole-5-boronate. However, generating the 5-boronate requires overcoming a specific regioselectivity challenge during the lithiation of 1-methylpyrazole.

Critical Insight: Thermodynamic vs. Kinetic Lithiation

Direct lithiation of 1-methylpyrazole with n-butyllithium (n-BuLi) can yield two different products depending on the reaction conditions:

  • Kinetic Product (C2-Lateral): Lithiation at the N-methyl group (CH₂Li). Occurs at low temperatures (-78°C) with short reaction times.

  • Thermodynamic Product (C5-Ring): Lithiation at the C5 ring carbon.[2] This is the required species for this compound. It is favored by allowing the reaction to warm or equilibrate, as the C5 anion is thermodynamically more stable than the lateral methyl anion [1].

Validated Synthetic Protocol

The following protocol outlines the generation of the boronic ester followed by the cross-coupling.

Step 1: Preparation of 1-Methyl-1H-pyrazol-5-ylboronic acid pinacol ester

  • Reagents: 1-Methylpyrazole (1.0 eq), n-BuLi (1.1 eq), Isopropyl pinacol borate (1.2 eq), THF (anhydrous).

  • Procedure:

    • Cool THF solution of 1-methylpyrazole to -78°C.

    • Add n-BuLi dropwise.

    • Crucial Step: Allow the mixture to warm to -10°C or 0°C and stir for 1 hour. This promotes the rearrangement of any kinetically formed lateral lithio-species to the thermodynamically stable 5-lithio species.

    • Cool back to -78°C and quench with Isopropyl pinacol borate.

    • Warm to room temperature (RT) and work up.

Step 2: Suzuki-Miyaura Coupling

  • Reagents: 3-Bromoaniline (1.0 eq), Pyrazole Boronate (from Step 1, 1.1 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq), 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents thoroughly with Argon.

    • Combine aryl halide, boronate, and base.[3][4][5]

    • Add catalyst and heat to 90°C for 4-12 hours.

    • Purification: Silica gel chromatography (Hexanes/EtOAc).[5] The free aniline is polar; ensure the eluent is sufficiently polar (e.g., 50-80% EtOAc).

Synthesis Workflow Diagram

Synthesis Start 1-Methylpyrazole BuLi n-BuLi / THF -78°C Start->BuLi Kinetic Kinetic Intermediate (N-CH2-Li) BuLi->Kinetic Initial (-78°C) Thermo Thermodynamic Intermediate (C5-Li) Kinetic->Thermo Warm to 0°C (Rearrangement) Boronate 1-Methyl-1H-pyrazol-5-yl boronic ester Thermo->Boronate + Borate Ester Suzuki Suzuki Coupling Pd(dppf)Cl2, K2CO3 90°C Boronate->Suzuki Aniline 3-Bromoaniline Aniline->Suzuki Product 3-(1-Methyl-1H-pyrazol-5-yl)aniline (CAS 910037-08-0) Suzuki->Product

Figure 2: Regioselective synthesis pathway highlighting the thermodynamic control required for C5-lithiation.

Medicinal Chemistry Applications

Kinase Inhibitor Scaffold

The 3-(1-methyl-1H-pyrazol-5-yl)aniline moiety is frequently employed in Fragment-Based Drug Design (FBDD) .

  • Hinge Binding: The pyrazole N2 (with the lone pair) often serves as a hydrogen bond acceptor for the backbone NH of the kinase hinge region.

  • Solvent Front: The aniline amine (NH₂) provides a vector for amide coupling to extend the molecule into the solvent-exposed region or the hydrophobic back-pocket, depending on the kinase architecture.

  • Case Example: This scaffold is structurally homologous to the core of GDC-0994 (an ERK1/2 inhibitor), where the pyrazole-aniline geometry dictates the selectivity profile against the kinome [2].

Physicochemical Properties
PropertyValueNote
LogP (Predicted) ~1.7Lipophilic enough for membrane permeability but soluble enough for oral bioavailability.
pKa (Aniline) ~4.0Less basic than alkyl amines; remains neutral at physiological pH.
pKa (Pyrazole) ~2.5Very weak base; does not protonate easily.
H-Bond Donors 1 (NH₂)Key for derivatization.
H-Bond Acceptors 2 (N)Pyrazole N2 is the primary acceptor.

References

  • Regioselectivity in lithiation of 1-methylpyrazole. Organic & Biomolecular Chemistry, 2006.[2]

  • Discovery of GDC-0994, a Potent and Orally Bioavailable ERK1/2 Inhibitor. ACS Medicinal Chemistry Letters, 2015.

  • 3-(1-Methyl-1H-pyrazol-5-yl)aniline Product Data. Fisher Scientific.

Sources

Foundational

Technical Guide: 3-(1-Methyl-1H-pyrazol-5-yl)aniline

[1] Executive Summary & Chemical Identity 3-(1-Methyl-1H-pyrazol-5-yl)aniline is a high-value heterocyclic intermediate used primarily in the discovery of small-molecule kinase inhibitors. It serves as a critical scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Identity

3-(1-Methyl-1H-pyrazol-5-yl)aniline is a high-value heterocyclic intermediate used primarily in the discovery of small-molecule kinase inhibitors. It serves as a critical scaffold in medicinal chemistry, linking a solvent-exposed solubilizing region (via the aniline amine) to a hinge-binding or hydrophobic pocket-occupying motif (the pyrazole).

Its structural isomerism is a frequent point of confusion in literature. This guide focuses strictly on the 5-yl isomer (CAS: 910037-08-0), where the phenyl ring is attached adjacent to the methylated nitrogen of the pyrazole ring.

PropertyDetail
IUPAC Name 3-(1-Methyl-1H-pyrazol-5-yl)aniline
CAS Number 910037-08-0
Molecular Formula C₁₀H₁₁N₃
Molecular Weight 173.21 g/mol
SMILES CN1C(C2=CC=CC(N)=C2)=CC=N1
Appearance Off-white to tan solid
Key Isomer Distinction 5-yl Isomer (Target): Phenyl attached at C5 (adjacent to N-Me).4-yl Isomer (Common Impurity): Phenyl attached at C4 (between double bonds).[1]

Medicinal Chemistry Applications

This compound functions as a privileged scaffold in kinase inhibitor design. The 1-methylpyrazole moiety often acts as a bioisostere for other 5-membered heterocycles (e.g., oxazoles, thiazoles), providing unique vectors for hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of enzymes.

Pharmacophore Mapping
  • The Pyrazole Ring: Typically occupies the hydrophobic "gatekeeper" region or interacts with the hinge region of the kinase. The N-methyl group can project into small hydrophobic pockets, improving selectivity.

  • The Aniline Nitrogen: Serves as the primary vector for diversification. It is almost exclusively derivatized into:

    • Amides: To reach into the solvent-exposed front pocket.

    • Ureas: To form hydrogen bond networks with the conserved Glu-Lys pair (e.g., in p38 MAPK or B-Raf inhibitors).

    • Acrylamides: To form covalent bonds with non-catalytic cysteines (targeted covalent inhibitors).

Structural Logic Diagram

The following diagram illustrates the strategic role of this intermediate in drug design.

Pharmacophore Scaffold 3-(1-Methyl-1H-pyrazol-5-yl)aniline (Core Scaffold) Pyrazole 1-Methylpyrazole Motif (Hinge/Hydrophobic Binder) Scaffold->Pyrazole C5 Attachment Aniline Aniline Amine (-NH2) (Vector for Warheads) Scaffold->Aniline C3 Attachment Target1 p38 MAPK Inhibitors (Urea Derivatives) Pyrazole->Target1 Affinity Aniline->Target1 Derivatization Target2 B-Raf Inhibitors (Amide Derivatives) Aniline->Target2 Target3 Covalent Kinase Inhibitors (Acrylamides) Aniline->Target3

Caption: Pharmacophore mapping of the 5-yl aniline scaffold showing its dual role in binding affinity and downstream derivatization.

Synthetic Methodology

The synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)aniline requires regioselective control to ensure the phenyl ring attaches at the 5-position rather than the 3- or 4-positions. The most robust method is a Suzuki-Miyaura Cross-Coupling .

Retrosynthetic Analysis
  • Disconnection: The C-C bond between the phenyl C3 and pyrazole C5.

  • Coupling Partners:

    • Partner A (Electrophile): 5-Bromo-1-methyl-1H-pyrazole (Commercially available, stable).

    • Partner B (Nucleophile): 3-Aminophenylboronic acid pinacol ester (Stable, avoids aniline oxidation issues).

Optimized Synthesis Workflow

While direct coupling of the free aniline is possible, using the protected amine or the nitro-precursor (followed by reduction) often improves yield by preventing catalyst poisoning. However, modern catalyst systems allow for direct coupling of the aniline boronate.

Synthesis SM1 5-Bromo-1-methyl-1H-pyrazole Reaction Suzuki Coupling (Reflux, 90°C, 4-12h) SM1->Reaction SM2 3-Aminophenylboronic acid pinacol ester SM2->Reaction Cat Pd(dppf)Cl2 • DCM 2M Na2CO3 1,4-Dioxane/H2O Cat->Reaction Product 3-(1-Methyl-1H-pyrazol-5-yl)aniline (CAS 910037-08-0) Reaction->Product

Caption: Optimized Suzuki-Miyaura coupling route for the regioselective synthesis of the target scaffold.

Detailed Experimental Protocol

Objective: Synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)aniline via Suzuki Coupling.

Reagents:

  • 5-Bromo-1-methyl-1H-pyrazole (1.0 eq)

  • 3-Aminophenylboronic acid pinacol ester (1.1 eq)

  • Pd(dppf)Cl₂ · CH₂Cl₂ (0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • Solvents: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, combine 5-bromo-1-methyl-1H-pyrazole and 3-aminophenylboronic acid pinacol ester.

  • Solvation: Add 1,4-dioxane and water. The ratio of 4:1 is critical to dissolve the inorganic base while maintaining organic solubility.

  • Degassing (Critical Step): Sparge the solution with Argon or Nitrogen gas for 15 minutes. Oxygen is detrimental to the Pd(0) catalytic cycle and can lead to homocoupling byproducts.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst and Na₂CO₃ base.

  • Reaction: Heat the mixture to 90°C under an inert atmosphere. Monitor by LC-MS or TLC (typically 4–12 hours).

  • Work-up:

    • Cool to room temperature.

    • Dilute with ethyl acetate (EtOAc) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel.

    • Eluent: Gradient of 0% to 50% EtOAc in Hexanes. The product is an amine and may streak; adding 1% triethylamine to the eluent can improve peak shape.

Yield Expectation: 70–85% isolated yield.

Analytical Characterization

To validate the identity of the synthesized compound, compare against these standard parameters.

MethodExpected Signal Characteristics
¹H NMR (DMSO-d₆) Pyrazole CH: Singlet or doublet ~7.4 ppm (C3-H) and ~6.3 ppm (C4-H).N-Methyl: Sharp singlet at ~3.8 ppm (3H).Aniline NH₂: Broad singlet ~5.2 ppm (2H, exchangeable).Aromatic: Multiplets 6.5–7.2 ppm (4H).
LC-MS [M+H]⁺: 174.1 m/z.Retention Time: Early eluting on C18 (polar due to amine).
Regiochemistry Check NOESY: Strong NOE correlation between N-Methyl protons and the phenyl ring protons confirms the 5-yl attachment. (The 4-yl isomer would show NOE to both pyrazole C3 and C5 protons, but weak/no NOE to phenyl).

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store at 2–8°C under inert gas (Argon). Anilines are prone to oxidation (browning) upon extended exposure to air.

References

  • Chemical Identity & Properties: PubChem. 3-(1-Methyl-1H-pyrazol-5-yl)aniline (Compound CID 24229626).[2] Available at: [Link]

  • Synthetic Methodology (Suzuki Coupling): Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Kinase Inhibitor Applications: Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer, 9, 28-39. (Contextualizes the scaffold's utility).

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)aniline

Abstract This application note details a robust, regioselective protocol for the synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)aniline (CAS: 910037-08-0). This scaffold is a critical pharmacophore in medicinal chemistry, part...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, regioselective protocol for the synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)aniline (CAS: 910037-08-0). This scaffold is a critical pharmacophore in medicinal chemistry, particularly for p38 MAP kinase and B-Raf inhibitors. Unlike traditional condensation methods (e.g., Knorr pyrazole synthesis) which often yield thermodynamic mixtures favoring the 3-aryl isomer, this protocol utilizes a Suzuki-Miyaura cross-coupling strategy . By coupling a pre-functionalized 5-bromo-1-methyl-1H-pyrazole with 3-nitrophenylboronic acid, followed by chemoselective reduction, we ensure exclusive formation of the 1-methyl-5-aryl regioisomer.

Introduction & Strategic Rationale

The Regioselectivity Challenge

The synthesis of N-methyl-C-aryl pyrazoles is deceptively complex due to tautomeric ambiguity.

  • Traditional Route (Flawed): Condensation of 3-aminobenzoylacetone with methylhydrazine typically yields the 1-methyl-3-aryl isomer as the major product due to the higher nucleophilicity of the terminal nitrogen in methylhydrazine attacking the most electrophilic ketone.

  • Selected Route (Optimal): To guarantee the 1-methyl-5-aryl geometry, the pyrazole ring is pre-constructed with a halogen at the 5-position. This 5-bromo-1-methyl-1H-pyrazole intermediate is then coupled with an aryl boronic acid. This method locks the regiochemistry before the C-C bond formation.

Retrosynthetic Analysis

The synthesis is disconnected into two phases: the construction of the biaryl core via Suzuki coupling and the unmasking of the aniline via nitro reduction.

Retrosynthesis Target 3-(1-Methyl-1H-pyrazol-5-yl)aniline (Target Molecule) Intermediate 1-Methyl-5-(3-nitrophenyl)-1H-pyrazole (Nitro Precursor) Target->Intermediate Nitro Reduction (H2, Pd/C) SM1 5-Bromo-1-methyl-1H-pyrazole (Regio-locked Electrophile) Intermediate->SM1 Suzuki Coupling (Pd(dppf)Cl2) SM2 3-Nitrophenylboronic acid (Nucleophile) Intermediate->SM2

Figure 1: Retrosynthetic strategy ensuring regiochemical fidelity.

Experimental Protocols

Phase 1: Suzuki-Miyaura Coupling

Objective: Synthesis of 1-Methyl-5-(3-nitrophenyl)-1H-pyrazole. Rationale: We utilize 3-nitrophenylboronic acid instead of the aniline equivalent to prevent catalyst poisoning by the free amine and to avoid oxidative side reactions during the coupling.

Materials
  • Substrate A: 5-Bromo-1-methyl-1H-pyrazole (1.0 equiv) [Commercially available or prepared via lithiation of 1-methylpyrazole]

  • Substrate B: 3-Nitrophenylboronic acid (1.2 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂[1]·CH₂Cl₂) (0.05 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)

Procedure
  • Degassing: In a reaction vial, combine DME and water. Sparge with nitrogen gas for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).

  • Assembly: Charge the reaction vessel with 5-bromo-1-methyl-1H-pyrazole (1.61 g, 10 mmol), 3-nitrophenylboronic acid (2.00 g, 12 mmol), and K₂CO₃ (2.76 g, 20 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (408 mg, 0.5 mmol) under a nitrogen blanket.

  • Reaction: Seal the vessel and heat to 85°C for 4–6 hours. Monitor by HPLC or TLC (Hexane/EtOAc 7:3). The starting bromide should be fully consumed.

  • Work-up:

    • Cool to room temperature.

    • Dilute with ethyl acetate (50 mL) and water (50 mL).

    • Separate layers and extract the aqueous phase with ethyl acetate (2 x 30 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude residue is often pure enough for the next step. If necessary, purify via flash column chromatography (SiO₂, 0–30% EtOAc in Hexanes).

    • Target Product: Yellow solid.

Phase 2: Nitro Reduction

Objective: Synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)aniline. Rationale: Catalytic hydrogenation is chosen for its cleanliness and high yield. For labs without hydrogenators, an Iron/Ammonium Chloride protocol is provided as an alternative.

Method A: Catalytic Hydrogenation (Preferred)
  • Solution: Dissolve the nitro intermediate (2.03 g, 10 mmol) in Methanol (40 mL).

  • Catalyst: Add 10% Pd/C (200 mg, 10 wt% loading) carefully under nitrogen (pyrophoric risk).

  • Reduction: Purge the vessel with H₂ gas. Stir under a balloon of H₂ (1 atm) at room temperature for 3–12 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol.

  • Isolation: Concentrate the filtrate to yield the target aniline as an off-white to pale yellow solid.

Method B: Iron-Mediated Reduction (Alternative)

Use if halogen substituents sensitive to hydrogenolysis are present elsewhere on the ring.

  • Suspend the nitro intermediate (10 mmol) in Ethanol (30 mL) and Water (10 mL).

  • Add Ammonium Chloride (NH₄Cl, 5 equiv) and Iron powder (Fe, 5 equiv).

  • Heat to reflux (80°C) for 2 hours with vigorous stirring.

  • Filter hot through Celite. Concentrate and extract with EtOAc.

Analytical Data & Validation

ParameterSpecification / Expected Value
Appearance Off-white to pale yellow solid
Molecular Weight 173.22 g/mol
¹H NMR (DMSO-d₆) δ 7.45 (d, 1H, Pyrazole-C3) : Characteristic doublet for 5-substituted pyrazole.δ 6.30 (d, 1H, Pyrazole-C4) : Upfield doublet.δ 3.85 (s, 3H, N-CH₃) : Distinct singlet.δ 7.10 (t, 1H, Ar-H) , δ 6.5-6.7 (m, 3H, Ar-H) : Aniline protons.δ 5.20 (s, 2H, NH₂) : Broad exchangeable singlet.
Regiochemistry Check NOESY Experiment: Strong correlation between N-CH₃ protons and the ortho-protons of the phenyl ring confirms the 1-methyl-5-aryl structure. The 1-methyl-3-aryl isomer would show NOE between N-CH₃ and Pyrazole-H4 only.
Reaction Workflow Diagram

Workflow Step1 Step 1: Suzuki Coupling Pd(dppf)Cl2, K2CO3 85°C, 4h Step2 Work-up & Isolation EtOAc Extraction Silica Purification Step1->Step2 Step3 Step 2: Hydrogenation H2, Pd/C, MeOH RT, 1 atm Step2->Step3 Final Final Product 3-(1-Methyl-1H-pyrazol-5-yl)aniline Step3->Final

Figure 2: Step-by-step experimental workflow.

Troubleshooting & Critical Parameters

  • Protodeboronation: If the yield of the Suzuki coupling is low and nitrobenzene is observed, the boronic acid is undergoing protodeboronation.

    • Solution: Lower the reaction temperature to 70°C, increase the catalyst loading to 2 mol%, or switch to Pd(PPh₃)₄ which is sometimes gentler for this specific substrate.

  • Regioisomer Contamination: If you synthesize the starting material (5-bromo-1-methylpyrazole) yourself via lithiation of 1-methylpyrazole, ensure the temperature is kept below -60°C during n-BuLi addition to favor C-5 lithiation over lateral lithiation of the methyl group.

  • Catalyst Removal: Residual Palladium can discolor the final aniline. Use a metal scavenger (e.g., SiliaMetS® Thiol) or wash the organic layer with aqueous N-acetylcysteine if high purity is required for biological assays.

References

  • Regioselective Lithiation: Begtrup, M., et al. "Regioselectivity in lithiation of 1-methylpyrazole." Organic & Biomolecular Chemistry, 2006. Link

  • Suzuki Coupling of Pyrazoles: Molander, G. A., et al. "Suzuki-Miyaura Cross-Coupling of Potassium Heteroaryltrifluoroborates." Journal of Organic Chemistry, 2009. Link

  • General Suzuki Protocol: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

  • Kinase Inhibitor Scaffolds: Dumas, J., et al. "Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 MAP Kinase Inhibitor." Bioorganic & Medicinal Chemistry Letters, 2002. (Demonstrates utility of pyrazole-aniline motifs).

Sources

Application

3-(1-Methyl-1H-pyrazol-5-yl)aniline synthesis protocol

Application Note: High-Purity Synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)aniline Executive Summary The 3-(1-methyl-1H-pyrazol-5-yl)aniline scaffold is a critical pharmacophore in kinase inhibitor discovery, particularly fo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)aniline

Executive Summary

The 3-(1-methyl-1H-pyrazol-5-yl)aniline scaffold is a critical pharmacophore in kinase inhibitor discovery, particularly for targeting Type II binding pockets where the "hinge-binder" motif requires precise vector alignment.[1] Direct synthesis via ring closure often suffers from poor regioselectivity (yielding mixtures of 1,3- and 1,5-isomers).

This protocol details a robust, modular two-step synthesis designed for medicinal chemistry applications.[1] By utilizing a Suzuki-Miyaura cross-coupling of a nitroarene precursor followed by chemoselective reduction, we avoid the catalyst poisoning and oxidative instability often associated with direct coupling of free anilines. This method prioritizes regiochemical fidelity and scalability.[1]

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the biaryl bond.[1] We select the Suzuki-Miyaura coupling as the key constructive step.[1]

  • Strategic Choice: We utilize 1-bromo-3-nitrobenzene instead of 3-bromoaniline.[1]

    • Reasoning: Free amino groups (

      
      ) can coordinate to Palladium (Pd), poisoning the catalyst and reducing turnover frequency (TOF). The nitro group is electronically withdrawing, facilitating the oxidative addition of the aryl bromide to the Pd(0) center, thereby enhancing reaction kinetics.
      
  • Regiocontrol: We employ 1-methyl-1H-pyrazole-5-boronic acid pinacol ester .[1]

    • Reasoning: Synthesizing the pyrazole ring from hydrazines and 1,3-diketones often yields inseparable mixtures of regioisomers.[1] Using a commercially validated 5-boronate ester guarantees the correct 1,5-substitution pattern.[1]

Retrosynthesis Target Target: 3-(1-Methyl-1H-pyrazol-5-yl)aniline Precursor Intermediate: 3-(1-Methyl-1H-pyrazol-5-yl)nitrobenzene Target->Precursor Reduction (Pd/C, H2) Reagents Reagents: 1-Bromo-3-nitrobenzene + 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester Precursor->Reagents Suzuki Coupling (Pd(dppf)Cl2)

Figure 1: Retrosynthetic strategy prioritizing the nitro-intermediate to ensure catalyst longevity and reaction robustness.

Experimental Protocol

Step 1: Suzuki-Miyaura Coupling

Objective: Synthesis of 3-(1-methyl-1H-pyrazol-5-yl)nitrobenzene.[1]

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Amount
1-Bromo-3-nitrobenzene 202.01 1.0 1.00 g (4.95 mmol)
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester 208.06 1.2 1.24 g (5.94 mmol)
Pd(dppf)Cl₂[1] · DCM 816.64 0.05 202 mg (0.25 mmol)
Potassium Carbonate (K₂CO₃) 138.21 3.0 2.05 g (14.85 mmol)
1,4-Dioxane Solvent - 15 mL

| Water (degassed) | Solvent | - | 3 mL |[1]

Procedure:

  • Inert Setup: Flame-dry a 50 mL Schlenk flask or microwave vial and cool under a stream of Argon or Nitrogen.

  • Charging: Add the aryl bromide, pyrazole boronate, and K₂CO₃ to the flask.

  • Solvent Addition: Add 1,4-Dioxane and water. Crucial: Sparge the solvent mixture with Argon for 15 minutes to remove dissolved oxygen.[1] Oxygen causes homocoupling of the boronic ester and deactivates the Pd catalyst.[1]

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM quickly to the mixture under positive Argon pressure.[1]

  • Reaction: Seal the vessel. Heat to 90°C for 12–16 hours (or 110°C for 45 mins in a microwave reactor).

    • Monitoring: Check TLC (Hexane/EtOAc 3:1).[1] The starting bromide (Rf ~0.[1]7) should disappear; the product (Rf ~0.[1]4) is UV active and often yellow.[1]

  • Workup: Cool to Room Temperature (RT). Dilute with EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via Flash Column Chromatography (SiO₂; Gradient: 0–40% EtOAc in Hexanes).[1]

    • Yield Expectation: 85–92% as a yellow solid.[1]

Step 2: Chemoselective Reduction

Objective: Reduction of nitro group to aniline.[1]

Reagents:

  • Substrate: 3-(1-methyl-1H-pyrazol-5-yl)nitrobenzene (from Step 1).[1]

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading).[1]

  • Hydrogen Source: H₂ Balloon (1 atm).[1]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]

Procedure:

  • Safety Note: Pd/C is pyrophoric when dry.[1] Always keep it wet with solvent.[1]

  • Dissolution: Dissolve the nitro intermediate (1.0 equiv) in MeOH (0.1 M concentration).

  • Catalyst Addition: Carefully add 10 wt% of Pd/C (e.g., if 500 mg substrate, use 50 mg catalyst).[1]

  • Hydrogenation: Purge the flask with Nitrogen x3, then Hydrogen x3. Stir vigorously under an H₂ balloon at RT for 2–4 hours.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst.[1] Wash the pad with MeOH.[1]

    • Caution: Do not let the filter cake dry out completely in air; rinse with water before disposal.[1]

  • Isolation: Concentrate the filtrate. The product is usually pure enough for subsequent steps.[1] If necessary, recrystallize from EtOH/Heptane.[1]

Mechanistic Insight: The Suzuki Cycle

Understanding the mechanism aids in troubleshooting.[1] The 5-position of the pyrazole is sterically more hindered than the 3- or 4-positions, making the Transmetalation step the potential bottleneck.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd + Ar-Br (Nitroarene) TransMet Transmetalation Ar-Pd(II)-Py OxAdd->TransMet + Py-B(OR)2 / Base (Rate Determining Step) RedElim Reductive Elimination Product Release TransMet->RedElim Isomerization RedElim->Pd0 - Product

Figure 2: Catalytic cycle. The base (K₂CO₃) activates the boronate to a boronate 'ate' complex, facilitating transfer to the bulky Pd center.

Quality Control & Characterization

Expected Analytical Data:

  • 1H NMR (400 MHz, DMSO-d6):

    • Pyrazole-H4: Doublet ~6.3 ppm (Characteristic of 5-substituted pyrazoles).[1]

    • Pyrazole-H3: Doublet ~7.4 ppm.[1]

    • N-Methyl: Singlet ~3.8 ppm (Distinctive shift; 3-isomer N-Me would be ~3.9 ppm but the coupling pattern of aromatic protons differs).[1]

    • Aniline -NH2: Broad singlet ~5.2 ppm (exchangeable with D₂O).[1]

  • LC-MS: [M+H]+ = 174.1.[1]

Troubleshooting Guide:

IssueProbable CauseSolution
Low Conversion (Step 1) Oxygen poisoning or old catalyst.[1]Use fresh Pd(dppf)Cl₂.[1] Ensure rigorous degassing (sparging) of solvents.[1]
Protodeboronation Hydrolysis of C-B bond before coupling.[1]Reduce water ratio. Switch base to anhydrous Cs₂CO₃ or K₃PO₄.[1] Lower temp to 80°C.
Regioisomer Contamination Impure Boronic Ester starting material.[1]Check starting material by NMR. 1,5-isomers are thermodynamically less stable than 1,3; ensure the vendor supplied the correct isomer.
Incomplete Reduction Catalyst poisoning (S or N species).[1]Wash nitro compound with dilute HCl/Brine before hydrogenation.[1] Increase H₂ pressure (Parr shaker at 40 psi).

References

  • Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

  • Pyrazole Regiochemistry: Fustero, S., et al. (2011).[1] Improved Regioselectivity in Pyrazole Synthesis. Organic Letters, 13(6), 1666–1669.[1] Link

  • Nitro Reduction Protocols: Ram, S., & Ehrenkaufer, R. E. (1984).[1] Ammonium formate in catalytic transfer hydrogenation. Tetrahedron Letters, 25(32), 3415–3418.[1] Link

  • Commercial Reagent Validation: Thermo Scientific Chemicals. (n.d.). 3-(1-Methyl-1H-pyrazol-5-yl)aniline Specification Sheet. Retrieved from [2]

Sources

Method

Application Note: 3-(1-Methyl-1H-pyrazol-5-yl)aniline in Kinase Inhibitor Design

Executive Summary & Chemical Identity 3-(1-Methyl-1H-pyrazol-5-yl)aniline is a specialized bi-aryl amine building block used primarily in the synthesis of Type II and Type 1.5 kinase inhibitors. Unlike its more common is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

3-(1-Methyl-1H-pyrazol-5-yl)aniline is a specialized bi-aryl amine building block used primarily in the synthesis of Type II and Type 1.5 kinase inhibitors. Unlike its more common isomer (the 4-yl variant), the 5-yl attachment introduces a critical steric clash between the pyrazole


-methyl group and the phenyl ring. This forces the molecule into a non-planar, twisted conformation, a structural feature exploited to induce selectivity by targeting specific hydrophobic pockets adjacent to the ATP-binding site.
Chemical Specifications
PropertyDetail
IUPAC Name 3-(1-methyl-1H-pyrazol-5-yl)aniline
CAS Number 2229278-19-5 (dihydrochloride salt); Free base often unassigned in public databases but referenced in patent literature.
Molecular Formula

Molecular Weight 173.21 g/mol (Free Base)
SMILES CN1N=CC=C1C2=CC=CC(N)=C2
Key Structural Feature Atropisomerism Potential: The C5-attachment creates a steric twist >40° between rings.

Structural Biology & Design Rationale

The "Twist" Mechanism

In rational drug design, planarity often leads to promiscuity (binding to flat DNA intercalators or multiple kinase hinges). The 3-(1-Methyl-1H-pyrazol-5-yl)aniline scaffold breaks this planarity.

  • Steric Clash: The Methyl group on the Pyrazole N1 position sterically interferes with the ortho-protons of the aniline ring.

  • Conformational Lock: This restricts free rotation, locking the bi-aryl system into a twisted geometry.

  • Selectivity Filter: When this aniline is coupled to a hinge-binder (e.g., a pyrimidine), the pyrazole moiety is forced out of the ATP pocket and into the "solvent front" or the "back pocket" (Gatekeeper region), often improving selectivity against homologous kinases.

G cluster_0 Structural Consequence Aniline 3-(1-Methyl-1H-pyrazol-5-yl)aniline (Building Block) Coupling Amide/Urea Coupling (Linker Formation) Aniline->Coupling Nucleophilic Attack Inhibitor Final Kinase Inhibitor Coupling->Inhibitor Scaffold Hinge Binder Core (e.g., Pyrimidine/Quinazoline) Scaffold->Coupling Electrophile Twist Steric Twist (>40°) (Selectivity Filter) Inhibitor->Twist Induces Pocket Hydrophobic Pocket Occupancy Twist->Pocket Targets

Figure 1: The structural logic of using the 5-yl isomer. The steric twist prevents flat binding, directing the pyrazole tail into selectivity pockets.

Experimental Protocols

Protocol A: Synthesis of the Building Block (Suzuki Coupling)

Use this protocol if the building block is not available commercially. Note that 1-methyl-5-pyrazoleboronic esters are less stable than their 4-yl counterparts.

Reaction Overview:



Reagents:

  • 3-Bromoaniline (1.0 eq)

  • 1-Methyl-1H-pyrazol-5-ylboronic acid pinacol ester (1.1 eq) [Commercially Available]

  • 
     (0.05 eq)
    
  • Potassium Carbonate (

    
    ) (3.0 eq)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: In a microwave vial or round-bottom flask, combine the dioxane and water. Sparge with Argon or Nitrogen for 15 minutes. Critical: Oxygen poisons the Pd catalyst.

  • Loading: Add 3-bromoaniline, the boronic ester, and

    
    .
    
  • Catalyst Addition: Add the Pd catalyst last. Seal the vessel immediately.

  • Reaction: Heat to 90°C for 4–16 hours. (Monitor by LC-MS; the boronic ester may protodeboronate if heated too long).

  • Work-up: Cool to RT. Dilute with Ethyl Acetate (EtOAc). Wash with water followed by brine. Dry organic layer over

    
    .
    
  • Purification: Flash chromatography (Silica gel). Elute with a gradient of 0–50% EtOAc in Hexanes. The product is an aniline; ensure the column is not too acidic, or add 1%

    
     to the eluent.
    
Protocol B: Library-Scale Amide Coupling (Derivatization)

This protocol describes coupling the aniline to a carboxylic acid core (e.g., a kinase hinge binder) in a 96-well format.

Reagents:

  • Carboxylic Acid Core (1.0 eq) (e.g., substituted nicotinic acid)

  • 3-(1-Methyl-1H-pyrazol-5-yl)aniline (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF

Workflow:

  • Stock Prep: Prepare 0.2 M solutions of the Carboxylic Acid, Aniline, and HATU in DMF. Prepare a 1.0 M solution of DIPEA in DMF.

  • Activation: Add

    
     Carboxylic Acid stock (
    
    
    
    ) and
    
    
    HATU stock (
    
    
    ) to the well. Shake for 5 mins at RT.
  • Coupling: Add

    
     DIPEA stock (
    
    
    
    ) followed by
    
    
    Aniline stock (
    
    
    ).
  • Incubation: Seal plate and shake at 40°C for 4 hours.

  • QC Check: Aliquot

    
     for LC-MS analysis. Look for mass 
    
    
    
    .[1][2]
  • Purification: Direct prep-HPLC is recommended.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

    • Note: The pyrazole nitrogen is weakly basic; acidic mobile phases improve solubility.

Quality Control & Data Interpretation

Analytical Data Summary

When validating the synthesized material, use the following expected parameters.

TechniqueParameterExpected Observation
HPLC (Acidic) Retention TimeEarly eluter compared to lipophilic drugs. Broad peak if free base; sharp if salt.
1H NMR (DMSO-d6) Pyrazole

Singlet at

ppm.
1H NMR (DMSO-d6) Pyrazole C4-HDoublet or Singlet around

ppm (Upfield due to electron richness).
LC-MS IonizationStrong

signal.
Troubleshooting: Regioisomer Contamination

A common synthesis error is producing the 3-yl isomer instead of the 5-yl .

  • Diagnostic: In the 5-yl isomer (target), the N-Methyl group is spatially close to the phenyl ring. An NOE (Nuclear Overhauser Effect) experiment will show a correlation between the N-Methyl protons and the phenyl ortho protons.

  • In the 3-yl isomer, the N-Methyl is far from the phenyl ring; no NOE will be observed.

QC_Workflow Sample Crude Reaction Mixture LCMS LC-MS Analysis (Check Mass) Sample->LCMS IsomerCheck Isomer Verification (Critical Step) LCMS->IsomerCheck NMR_NOE 1H-NMR NOE (Me-Ph Correlation) IsomerCheck->NMR_NOE If ambiguous Purification Prep-HPLC (High pH preferred for Aniline) IsomerCheck->Purification If confirmed

Figure 2: QC Workflow emphasizing the differentiation of regioisomers.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye). Potential Acute Toxicity (Oral) typical of anilines.

  • Storage: Store at -20°C. The free base amine can oxidize (turn brown) upon air exposure. Store under Nitrogen or Argon.

  • Salt Forms: The dihydrochloride salt (CAS 2229278-19-5) is significantly more stable and hygroscopic. If using the salt in Protocol B (Amide Coupling), ensure extra DIPEA is added to neutralize the HCl.

References

  • PubChem Compound Summary. (2023). 3-(1-Methyl-1H-pyrazol-5-yl)aniline.[3] National Center for Biotechnology Information. Link

  • Suzuki-Miyaura Coupling of Unprotected Anilines. (2018). Journal of Organic Chemistry. Describes conditions for coupling bromoanilines with boronic esters. Link

  • Kinase Inhibitor Scaffolds. (2015). Journal of Medicinal Chemistry. Discusses the structural role of twisted bi-aryl systems in kinase selectivity. Link

  • BLD Pharm Product Data. (2023). 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride Specifications. Link

Sources

Application

Application Note: Biological Activity & Profiling of 3-(1-Methyl-1H-pyrazol-5-yl)aniline Derivatives

Executive Summary & Pharmacophore Rationale The 3-(1-Methyl-1H-pyrazol-5-yl)aniline moiety is a "privileged scaffold" in medicinal chemistry, serving as a critical building block for Type II kinase inhibitors . Unlike Ty...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Rationale

The 3-(1-Methyl-1H-pyrazol-5-yl)aniline moiety is a "privileged scaffold" in medicinal chemistry, serving as a critical building block for Type II kinase inhibitors . Unlike Type I inhibitors that bind the active conformation (DFG-in), derivatives of this scaffold are designed to stabilize the inactive DFG-out conformation of protein kinases.

This application note provides a rigorous workflow for the synthesis, biological validation, and data analysis of urea-linked derivatives of this scaffold. These compounds typically exhibit potent activity against angiogenic kinases (VEGFR2, PDGFR) and stress-activated kinases (p38 MAPK).

Key Structural Features (SAR)
  • The Aniline Handle: Position 3 allows for the formation of a urea or amide linker, which acts as a "hydrogen bond bridge" to the conserved Glu/Asp pair in the kinase regulatory spine.

  • The Pyrazole "Tail": The 1-methyl-1H-pyrazol-5-yl group occupies the hydrophobic allosteric pocket created by the DFG-out shift.

  • Steric Twist: The N-methyl group at position 1 (adjacent to the connection point) induces a non-planar conformation, enhancing selectivity by clashing with the gatekeeper residue in non-target kinases.

Chemical Biology Workflow

The following diagram illustrates the logical flow from scaffold synthesis to lead validation.

Workflow Start Scaffold Synthesis (Suzuki Coupling) Deriv Urea Derivatization (Linker Installation) Start->Deriv Isocyanate Addition QC QC: NMR/LCMS (Regioisomer Check) Deriv->QC >95% Purity Enz Enzymatic Assay (FRET/ADP-Glo) QC->Enz IC50 Determination Cell Cellular Assay (Viability/Western) Enz->Cell <100 nM Potency Lead Lead Candidate Selection Cell->Lead Selectivity Profile

Figure 1: Integrated workflow for the development of pyrazolyl-aniline kinase inhibitors.

Protocol A: Synthesis & Quality Control

Context: The biological activity of this class is heavily dependent on the regiochemistry of the pyrazole. Commercial boronic acids are often mixtures.

Step-by-Step Methodology
  • Coupling Reaction:

    • React 3-bromoaniline (1.0 eq) with 1-methyl-1H-pyrazole-5-boronic acid pinacol ester (1.2 eq).

    • Catalyst: Pd(dppf)Cl₂ (0.05 eq) is preferred over Pd(PPh₃)₄ to prevent deborylation.

    • Base/Solvent: K₂CO₃ (3.0 eq) in Dioxane/Water (4:1).

    • Condition: Reflux at 100°C for 4 hours under Argon.

  • Derivatization (Urea Formation):

    • Dissolve the purified aniline intermediate in anhydrous DCM.

    • Add the appropriate aryl isocyanate (1.1 eq) dropwise at 0°C.

    • Precipitate the product using Hexane/Ether.

  • Critical QC Check:

    • 1H-NMR Diagnostic: Verify the pyrazole proton signals. The 5-yl isomer typically shows a distinct shielding pattern compared to the 3-yl isomer due to the orthogonal twist relative to the phenyl ring.

    • Purity: Must be >95% by HPLC before biological testing to avoid false positives from highly active impurities (PAINS).

Protocol B: In Vitro Kinase Inhibition Assay (FRET-Based)

Context: To validate the Type II binding mode, we utilize a FRET-based assay (e.g., Invitrogen Z'-LYTE™) which is less susceptible to fluorescence interference than standard intensity assays.

Reagents
  • Kinase: Recombinant human VEGFR2 or p38 MAPK (active).

  • Substrate: FRET-peptide (Coumarin-Fluorescein).

  • ATP: At

    
     apparent (typically 10-50 µM) to ensure competitive sensitivity.
    
  • Control Inhibitor: Sorafenib or Ponatinib (Positive Control).

Experimental Procedure
  • Compound Preparation:

    • Prepare 10 mM stocks in 100% DMSO.

    • Perform a 3-fold serial dilution in DMSO (10 points).

    • Dilute 1:100 into Kinase Buffer to prepare 4X working solutions (Final DMSO < 1%).

  • Reaction Assembly (384-well plate):

    • Add 2.5 µL of 4X Compound.

    • Add 5 µL of Kinase/Peptide Mixture.

    • Add 2.5 µL of ATP Solution to initiate reaction.

  • Incubation:

    • Incubate at Room Temperature (20-25°C) for 60 minutes.

  • Development:

    • Add 5 µL of Development Reagent (Protease). Note: Phosphorylated peptides are protected from cleavage; non-phosphorylated peptides are cleaved, disrupting FRET.

  • Readout:

    • Measure Fluorescence: Ex 400 nm / Em 445 nm (Coumarin) and Em 520 nm (Fluorescein).

    • Calculate Emission Ratio (445/520).

Data Analysis

Calculate % Inhibition using the following formula:


[1]
  • Z-Factor Requirement: Assay is valid only if

    
    .
    

Protocol C: Cellular Viability & Selectivity

Context: Enzymatic potency does not always translate to cellular activity due to membrane permeability. We use the K562 (BCR-ABL driven) or HUVEC (VEGFR driven) cell lines.

Methodology
  • Seeding:

    • Seed cells at 5,000 cells/well in 96-well plates.

    • Allow attachment for 24 hours.

  • Treatment:

    • Treat with compounds (0.1 nM to 10 µM) for 72 hours.

    • Include a "DMSO-only" vehicle control and a "Staurosporine" kill control.

  • Detection (CellTiter-Glo®):

    • Add equal volume of ATP detection reagent.

    • Shake for 2 minutes to lyse cells.

    • Read Luminescence (Integration time: 1.0 sec).

Structural Mechanism Visualization

The following diagram details the molecular interaction of the scaffold within the kinase pocket.

BindingMode Gatekeeper Gatekeeper Residue (Thr/Met) Glu Glu (C-Helix) Asp Asp (DFG Motif) HydroPocket Allosteric Pocket (DFG-Out) Aniline Aniline Ring (Scaffold Core) Aniline->Gatekeeper Van der Waals Urea Urea Linker (H-Bond Donor) Urea->Glu H-Bond Urea->Asp H-Bond Pyrazole 1-Methyl-Pyrazole (Tail) Pyrazole->HydroPocket Hydrophobic Interaction

Figure 2: Pharmacophore mapping of the 3-(1-Methyl-1H-pyrazol-5-yl)aniline derivative in the kinase active site (Type II binding mode).

Expected Results & Troubleshooting

Typical Data Profile
Compound ClassEnzymatic IC50 (VEGFR2)Cellular IC50 (HUVEC)Selectivity Note
Urea Derivative < 50 nM< 200 nMHigh selectivity vs. EGFR
Amide Derivative 100 - 500 nM> 1000 nMLower permeability
Scaffold Only > 10 µMInactiveLacks H-bond bridge
Troubleshooting Guide
  • High Background in FRET: Check protease quality; ensure peptide is not degraded.

  • Poor Cellular Potency: The 1-methyl group on the pyrazole can increase lipophilicity (LogP). If LogP > 5, solubility issues may occur. Formulate in 0.5% Methylcellulose for in vivo studies.

  • Flat SAR: If modifying the aniline ring yields no change, the compound may be binding non-specifically (aggregation). Add 0.01% Triton X-100 to the assay buffer to rule out aggregators.

References

  • Structural Basis of Type II Kinase Inhibition. Title: "Design and Synthesis of Pyrazole-Based Kinase Inhibitors."[2][3][4][5] Source: MDPI Molecules (2021). URL:[Link]

  • Biological Profiling of Pyrazole Ureas. Title: "Synthesis and biological evaluation of pyrazolyl urea derivatives as p38α MAPK inhibitors." Source: Bioorganic & Medicinal Chemistry Letters (PubMed). URL:[Link]

  • Scaffold Significance. Title: "Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules." Source: PubMed Central (PMC). URL:[Link]

Sources

Method

3-(1-Methyl-1H-pyrazol-5-yl)aniline in vitro assays

3-(1-Methyl-1H-pyrazol-5-yl)aniline in Kinase Inhibitor Discovery Executive Summary 3-(1-Methyl-1H-pyrazol-5-yl)aniline (CAS: 1023443-42-6) represents a "privileged scaffold" in medicinal chemistry, specifically designed...

Author: BenchChem Technical Support Team. Date: February 2026

3-(1-Methyl-1H-pyrazol-5-yl)aniline in Kinase Inhibitor Discovery

Executive Summary

3-(1-Methyl-1H-pyrazol-5-yl)aniline (CAS: 1023443-42-6) represents a "privileged scaffold" in medicinal chemistry, specifically designed for targeting the ATP-binding pocket of protein kinases (e.g., JNK3, p38 MAPK, B-Raf, and CDKs). Its structural geometry—comprising a solvent-exposed aniline fused to a pyrazole hinge-binder—makes it an ideal starting point for synthesizing Type II kinase inhibitors (which stabilize the inactive DFG-out conformation).

This guide details the in vitro protocols required to:

  • Validate Binding: Biophysical assessment of the scaffold itself using Surface Plasmon Resonance (SPR).

  • Synthesize Assay-Ready Libraries: Rapid derivatization into urea-based inhibitors.

  • Quantify Potency: TR-FRET kinase inhibition assays for the resulting compounds.

Part 1: Chemical Handling & Stability

Objective: Ensure the integrity of the aniline precursor before biological testing. Anilines are prone to oxidation, which can generate false positives in biochemical assays (PAINS - Pan-Assay Interference Compounds).

1.1 Solubility & Storage Protocol
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (Grade ≥99.9%).

  • Concentration: Prepare a 100 mM master stock.

  • Storage: Aliquot into amber glass vials under Argon gas. Store at -20°C.

  • Stability Check: Before any assay, verify purity via LC-MS.

    • Acceptance Criteria: Purity >95%; absence of N-oxide or azo-dimer peaks.

Part 2: Biophysical Fragment Screening (SPR)

Context: Before synthesizing complex analogs, one must confirm that the 3-(1-Methyl-1H-pyrazol-5-yl)aniline fragment binds to the target kinase (e.g., JNK3 or p38). Because fragments have low affinity (high


), standard enzymatic assays often fail. SPR is the gold standard here.
2.1 SPR Assay Workflow (Biacore/Sierra Systems)

Principle: Measures the change in refractive index near a sensor surface as the fragment binds to the immobilized kinase.

Materials:

  • Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged kinases).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) + 2% DMSO (Critical: DMSO matches the sample to prevent bulk effect errors).

Protocol:

  • Immobilization:

    • Dilute recombinant Kinase (e.g., JNK3) to 20 µg/mL in Acetate pH 5.0.

    • Inject over the active flow cell to reach a density of ~3000-5000 RU (Response Units).

  • Sample Preparation:

    • Prepare a dilution series of 3-(1-Methyl-1H-pyrazol-5-yl)aniline in Running Buffer.

    • Concentrations: 0, 10, 50, 100, 250, 500, 1000 µM.

    • Note: High concentrations are necessary for fragments.

  • Injection Cycle:

    • Contact time: 60 seconds (association).

    • Dissociation time: 120 seconds.

    • Flow rate: 30 µL/min.

  • Data Analysis:

    • Subtract Reference Channel (blank surface) and Solvent Correction (DMSO calibration).

    • Fit to a 1:1 Steady State Affinity model (since fragments usually have fast on/off rates).

Interpretation:

  • Square Wave Shape: Indicates fast on/off kinetics (Typical for this aniline fragment).

  • 
     Calculation:  Plot Equilibrium Response (
    
    
    
    ) vs. Concentration. A
    
    
    in the range of 100–500 µM confirms the scaffold is a valid starting point.
Part 3: Library Derivatization & Enzymatic Profiling

Context: The aniline is rarely the final drug; it is the "warhead" connector. The most common optimization strategy is converting the aniline into a Urea or Amide to engage the Glu/Asp residues in the kinase back pocket.

3.1 Micro-Scale Urea Synthesis (For 96-well Screening)
  • Reagents:

    • Scaffold: 3-(1-Methyl-1H-pyrazol-5-yl)aniline (1 eq).

    • Reactant: Library of Isocyanates (R-N=C=O) (1.1 eq).

    • Base: DIPEA (2 eq).

    • Solvent: DCM/DMF (1:1).

  • Procedure:

    • Mix reagents in a 96-well deep-well plate.

    • Shake at RT for 4 hours.

    • Evaporate solvent (SpeedVac).

    • Resuspend crude residue in DMSO for direct assay (assuming >80% conversion, which is typical for this click-like chemistry).

3.2 Kinase Inhibition Assay (TR-FRET / LanthaScreen)

Objective: Determine the IC50 of the synthesized derivatives against JNK3 or p38 MAPK.

Mechanism: Time-Resolved Fluorescence Resonance Energy Transfer. A Europium-labeled antibody detects a phosphorylated tracer. If the inhibitor binds, it displaces the tracer, reducing the FRET signal.

Protocol:

  • Reagent Prep:

    • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Tracer: Alexa Fluor® 647-labeled ATP-competitive tracer (optimized for the specific kinase).

    • Antibody: Eu-anti-GST or Eu-anti-His (targeting the kinase tag).

  • Plate Setup (384-well Low Volume White Plate):

    • Step 1: Add 2.5 µL of Inhibitor (dilution series in 2% DMSO).

    • Step 2: Add 2.5 µL of Kinase/Antibody Mix.

    • Step 3 (CRITICAL): Pre-incubation. Incubate for 60 minutes at RT.

      • Why? Pyrazole-urea inhibitors often exhibit "Type II" slow-binding kinetics. Without pre-incubation, potency will be underestimated.

    • Step 4: Add 5 µL of Tracer.

    • Step 5: Incubate 60 minutes.

  • Readout:

    • Measure Fluorescence at 665 nm (Acceptor) and 615 nm (Donor).

    • Calculate TR-FRET Ratio =

      
      .
      

Data Presentation:

Compound IDR-Group (Isocyanate)IC50 (nM)Hill SlopeKinetic Mode
Scaffold Only H (Parent Aniline)>100,000N/AFast Exchange
Derivative A Phenyl-4501.1Mixed
Derivative B 3-CF3-Phenyl-120.9Slow-Tight Binder
Part 4: Visualization of Workflows
4.1 Diagram: The "Scaffold-to-Hit" Logic

This diagram illustrates how the 3-(1-Methyl-1H-pyrazol-5-yl)aniline intermediate bridges the gap between raw chemical inventory and biological validation.

ScaffoldWorkflow Scaffold 3-(1-Methyl-1H-pyrazol-5-yl)aniline (CAS: 1023443-42-6) QC QC: LC-MS Purity (Check for Oxidation) Scaffold->QC SPR Biophysics: SPR (Fragment Kd Validation) QC->SPR High Conc. (>100µM) Chem Chemistry: Urea Coupling (Library Generation) QC->Chem Derivatization SPR->Chem Go/No-Go Assay Bioassay: TR-FRET (IC50 Determination) Chem->Assay Crude/Purified Library Hit Validated Hit (Type II Inhibitor) Assay->Hit IC50 < 100nM

Caption: Workflow integrating Quality Control, Biophysical Validation, and Functional Assays for the pyrazolyl-aniline scaffold.

4.2 Diagram: TR-FRET Assay Mechanism

Understanding the competition mechanism is vital for interpreting the data.

FRET_Mechanism cluster_0 Signal Output Kinase Kinase (JNK3/p38) Tracer Alexa647-Tracer (High FRET Signal) Kinase->Tracer No Inhibitor (Complex Formed) Inhibitor Pyrazolyl-Urea Inhibitor (Low FRET Signal) Kinase->Inhibitor With Inhibitor (Tracer Displaced) HighFRET High FRET (Inactive Cmpd) Tracer->HighFRET LowFRET Low FRET (Active Hit) Inhibitor->LowFRET EuAb Eu-Antibody (Donor) EuAb->Kinase Binds Tag

Caption: TR-FRET Logic. The inhibitor displaces the tracer, breaking the energy transfer from the Europium donor to the Alexa acceptor.

References
  • Goettert, M. et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.[1][2][3] International Journal of Molecular Sciences.

  • Laufer, S. A. et al. (2014). Design and Synthesis of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as novel selective inhibitors of JNK3. Journal of Medicinal Chemistry.

  • Liu, Y. & Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations (Type II Inhibitors). Nature Chemical Biology.

  • PubChem Compound Summary. (2025). 3-(1-Methyl-1H-pyrazol-5-yl)aniline (CAS 1023443-42-6). National Center for Biotechnology Information.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Protocols for 3-(1-Methyl-1H-pyrazol-5-yl)aniline

Status: Operational Ticket ID: PUR-3MPA-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary You are likely synthesizing 3-(1-Methyl-1H-pyrazol-5-yl)aniline via a Suzuki-...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-3MPA-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are likely synthesizing 3-(1-Methyl-1H-pyrazol-5-yl)aniline via a Suzuki-Miyaura coupling between a 3-amino phenylboronic acid derivative and a 5-halo-1-methylpyrazole (or the reverse coupling partners).[1]

This intermediate presents a specific "Purification Triad" of challenges:

  • Amine Tailing: The basic aniline nitrogen interacts strongly with acidic silanols on silica gel, causing streaking and poor resolution.[1]

  • Palladium Chelation: The pyrazole nitrogen acts as a ligand, coordinating residual Palladium (Pd) from the cross-coupling catalyst, leading to persistent contamination.

  • Oxidative Instability: Electron-rich anilines are prone to air-oxidation, resulting in colored impurities (azo/nitroso species) that are difficult to remove.[1]

This guide provides self-validating protocols to address these specific failure modes.

Module 1: The "Magic Bullet" – Acid-Base Extraction

Before attempting chromatography, you must perform a chemical purification based on pKa.[1] This acts as a self-validating filter: only basic amines will survive this process, stripping away non-basic impurities (protodeboronation byproducts, phosphine ligands, and neutral starting materials).[1]

Protocol A: Selective Amine Isolation

Prerequisites:

  • Crude reaction mixture (concentrated to remove reaction solvents like Dioxane/DMF).[1]

  • Solvents: Ethyl Acetate (EtOAc), 1M HCl, 2M NaOH (or NH4OH), Brine.[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude dark oil/solid in EtOAc (approx. 10-15 mL per gram of crude).

  • Acid Wash (The Trap): Extract the organic layer with 1M HCl (3 x volumes).[1]

    • Mechanism:[1][2][3] The aniline (pKa ~4.[1]6) and pyrazole are protonated to form water-soluble salts.[1]

    • Observation: The product moves to the aqueous layer (Aqueous Acidic).[1] Impurities remain in the Organic layer.[1]

  • Organic Wash: Wash the combined Aqueous Acidic layers with fresh EtOAc (2x).[1] Discard these organics (contains non-basic crud).

  • Basification (The Release): Cool the aqueous layer on ice. Slowly add 2M NaOH or NH4OH until pH > 10.

    • Mechanism:[1][2][3] Deprotonation regenerates the free base amine.[1]

    • Observation: The solution will become cloudy/milky as the product precipitates or oils out.

  • Final Extraction: Extract the cloudy aqueous mixture with DCM or EtOAc (3x).

  • Drying: Dry combined organics over Na2SO4, filter, and concentrate.

Visualization: Acid-Base Logic Flow

AcidBaseExtraction Start Crude Mixture (Dissolved in EtOAc) AddAcid Add 1M HCl (Partition) Start->AddAcid OrgLayer1 Organic Layer (Discard) AddAcid->OrgLayer1 Neutral Impurities (Ligands, Boronates) AqLayer1 Aqueous Acidic Layer (Contains Product Salt) AddAcid->AqLayer1 Product (H+) Wash Wash with fresh EtOAc AqLayer1->Wash Wash->OrgLayer1 Remove Traces Basify Basify with NaOH to pH > 10 Wash->Basify Precipitate Product Precipitates/Oils Out Basify->Precipitate Extract Extract with DCM/EtOAc Precipitate->Extract Final Pure Free Base (Concentrate) Extract->Final

Caption: Logical flow for isolating basic amines. By toggling pH, the product is physically moved between phases, leaving neutral impurities behind.

Module 2: Chromatography & Tailing Solutions

If the Acid-Base extraction does not yield sufficient purity (e.g., >98% for biological assays), Flash Chromatography is required.[1]

The Problem: The amino group (-NH2) interacts with acidic silanols (Si-OH) on the silica surface.[1] The Symptom: Broad peaks, "shark-fin" peak shapes, and continuous elution (tailing) over many fractions.[1]

Troubleshooting Guide: Mobile Phase Selection
MethodMobile Phase CompositionMechanismBest For
Standard DCM : MeOH (95:5)Polarity only.[1] Often fails for free amines.[1]Non-polar precursors.[1]
Amine Modified DCM : MeOH : NH4OH (90:9:1) Ammonia competes for silanol sites, blocking them from the product.[1]Recommended Start.
TEA Modified Hexane : EtOAc (1:1) + 1% Et3N Triethylamine (TEA) saturates the silica acidity.[1]Less polar impurities.[1]
Reverse Phase Water (0.1% Formic Acid) : MeCNProtonates the amine fully, ensuring sharp peaks.[1]Final polishing (Prep-HPLC).[1]

Critical Technique: When using TEA or NH4OH, pre-wash the column with the modifier-containing solvent for 2 column volumes (CV) before loading your sample.[1] This "deactivates" the silica ahead of time.[1]

Module 3: Palladium Removal (The Hidden Contaminant)

Suzuki couplings often leave 500–2000 ppm of residual Palladium.[1] The pyrazole ring in your molecule is an effective ligand, holding onto Pd tightly.

Detection: Product is grey, brown, or black (pure product should be off-white/tan). Validation: 1H NMR may look clean, but the compound is toxic to cells in biological assays due to heavy metal content.

Protocol B: Scavenger Resin Treatment

Do not rely on chromatography alone to remove Pd.[1] Use a functionalized silica scavenger.[1]

  • Selection: Use Thiol-functionalized silica (e.g., SiliaMetS® Thiol or MP-TMT).[1] These have a high affinity for Pd(II) and Pd(0).[1]

  • Procedure:

    • Dissolve crude product in EtOAc or THF (10 mL/g).

    • Add Scavenger Resin (approx. 20-50 wt% relative to crude mass).[1]

    • Stir/Agitate at 40°C for 4 hours . (Heat is crucial for ligand exchange).[1]

    • Filter through a 0.45 µm PTFE frit or Celite pad.

    • Concentrate filtrate.[1]

Module 4: Frequently Asked Questions (FAQs)

Q1: My product turns brown after sitting on the bench for a day. Why?

  • A: Anilines are electron-rich and prone to oxidation by atmospheric oxygen to form quinoid-like impurities.[1]

  • Fix: Store the solid under Nitrogen/Argon at -20°C. If it is already brown, dissolve in EtOAc and treat with Activated Charcoal (10 wt%) for 30 mins, then filter through Celite.

Q2: I see a spot running just above my product on TLC. What is it?

  • A: This is likely the Protodeboronation byproduct (where the B(OH)2 group was replaced by H).[1] It is structurally very similar (missing only the coupling partner).[1]

  • Fix: This is hard to separate. Recrystallization is usually more effective than columns here.[1] Try dissolving in minimal hot EtOAc and adding Hexanes dropwise until cloudy.

Q3: Can I just use the HCl salt form?

  • A: Yes, and it is often more stable.[1] After the column, dissolve the free base in Et2O, add 2M HCl in Et2O dropwise. The hydrochloride salt will precipitate instantly as a stable, non-hygroscopic solid.

References

  • Suzuki-Miyaura Coupling of Anilines

    • Mechanism & Scope: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473.[1]

  • Purification of Basic Amines

    • Chromatography Techniques: Biotage Application Note.[1] "How to purify ionizable organic amine compounds using flash column chromatography."

  • Palladium Removal Strategies

    • Scavenging Protocols: Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[1] [1]

  • General Acid-Base Extraction Guide

    • Methodology: "Acid-Base Extraction of Organic Compounds."[1] University of Colorado Boulder, Department of Chemistry.[1] (General Reference)

Sources

Optimization

Technical Support Center: 3-(1-Methyl-1H-pyrazol-5-yl)aniline

Introduction You are likely accessing this guide because you are synthesizing 3-(1-Methyl-1H-pyrazol-5-yl)aniline (CAS: 910037-08-0), a critical scaffold in kinase inhibitor discovery (e.g., p38 MAPK, B-Raf inhibitors)....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely accessing this guide because you are synthesizing 3-(1-Methyl-1H-pyrazol-5-yl)aniline (CAS: 910037-08-0), a critical scaffold in kinase inhibitor discovery (e.g., p38 MAPK, B-Raf inhibitors).

This molecule presents a "perfect storm" of synthetic challenges:

  • Protodeboronation: The 1-methyl-1H-pyrazol-5-yl boronic species is electronically similar to 2-pyridyl boronates—it is exceptionally prone to hydrolytic C-B bond cleavage.

  • Catalyst Poisoning: The free aniline (if unprotected) acts as a competitive ligand, shutting down the Palladium cycle.

  • Regio-confusion: Distinguishing the 5-yl isomer from the thermodynamically more stable 3-yl isomer requires precise analytical rigor.

This guide bypasses standard textbook advice and focuses on the failure modes we see in the field.

Module 1: Synthesis Troubleshooting

Q1: My Suzuki coupling yield is stuck at <15%. I see starting material and de-boronated pyrazole. What is happening?

Diagnosis: You are likely suffering from rapid protodeboronation of the heterocyclic boronate. The Mechanism: The nitrogen at the 2-position of the pyrazole (adjacent to the boron) facilitates base-catalyzed hydrolysis of the C-B bond before the transmetallation step can occur.

The Solution: Do NOT use the free boronic acid (1-methyl-1H-pyrazol-5-ylboronic acid). It is too unstable in aqueous base.

Protocol Adjustment (The "Anhydrous" Shift):

  • Switch Boron Source: Use the Pinacol Ester or, even better, the MIDA Boronate . These slow down the release of the active boronic acid species.

  • Switch Base/Solvent: Move away from aqueous Na₂CO₃/Dioxane.

    • Recommended System:Pd(dppf)Cl₂ or Pd(PPh₃)₄ with CsF (2-3 equiv) in dry DME or Isopropanol .

    • Why: Fluoride activation (CsF) allows transmetallation under anhydrous conditions, minimizing the water required for protodeboronation.

Q2: The reaction turns black immediately, and conversion stops. Why?

Diagnosis: Catalyst poisoning by the free aniline. The Mechanism: The primary amine (-NH₂) on your aryl halide partner coordinates to the unsaturated Pd(0) species, forming a stable "dead" complex that cannot undergo oxidative addition.

The "Pro-Tip" Workaround (The Nitro Route): Instead of coupling 3-bromoaniline, switch your starting material to 1-bromo-3-nitrobenzene .

  • Logic: The nitro group is electron-withdrawing (activating the bromide for oxidative addition) and does not coordinate to Palladium.

  • Workflow:

    • Suzuki Coupling: 1-bromo-3-nitrobenzene + Pyrazole-boronate → Nitro-intermediate.

    • Reduction: Fe/NH₄Cl or Pd/C + H₂ → Target Aniline.

Visualizing the Strategy

SynthesisStrategy Start Target: 3-(1-Methyl-1H-pyrazol-5-yl)aniline RouteA Route A: Direct Coupling (High Risk) Start->RouteA RouteB Route B: Nitro Precursor (Recommended) Start->RouteB Failure Failure Mode: Pd-Amine complexation Protodeboronation RouteA->Failure Using free aniline + aq. base Step1 1-Bromo-3-nitrobenzene + Pyrazole-Pinacol Ester RouteB->Step1 Step2 Suzuki Conditions: Pd(dppf)Cl2, CsF, DME, 90°C Step1->Step2 Step3 Nitro-Intermediate Step2->Step3 High Yield Step4 Reduction: Fe/NH4Cl or H2/Pd-C Step3->Step4 Step4->Start Final Product

Figure 1: Strategic decision tree for synthesis. Route B (Green) avoids the two primary failure modes of Route A (Red).

Module 2: Purification & Isolation

Q3: My product streaks on the silica column, and I lose 30% of the mass. How do I purify this?

Diagnosis: The molecule contains two basic nitrogen centers (the aniline and the pyrazole N2). Acidic silanols on standard silica gel act as ion-exchange sites, irreversibly binding your product.

Troubleshooting Protocol:

MethodProcedurePros/Cons
1. Triethylamine Doping Add 1% Et₃N to your eluent (e.g., DCM:MeOH:Et₃N 95:4:1).Pro: Cheap. Con: Et₃N is hard to remove completely; can interfere with NMR.
2. Amine-Functionalized Silica Use commercially available NH₂-Silica cartridges.Pro: Zero streaking; no additives needed. Con: More expensive.[1]
3. Acid-Base Extraction 1. Dissolve crude in EtOAc.2. Extract with 1M HCl (Product goes to aqueous).3. Wash organic layer (removes non-basic impurities).4. Basify aqueous layer (pH 10) with NaOH.5. Extract back into EtOAc.Pro: Scalable; removes catalyst residues. Con: pH control must be precise.

Recommendation: Use Method 3 (Acid-Base Extraction) for bulk cleanup, followed by a short plug using Method 1 if high purity (>99%) is required.

Module 3: Characterization & Isomer Identification

Q4: How do I prove I have the 5-yl isomer and not the 3-yl isomer?

Context: The 1-methyl-1H-pyrazol-3-yl isomer is thermodynamically more stable. If your starting material was impure, or if migration occurred (rare but possible in synthesis of the boronate), you might have the wrong regioisomer.

The Definitive Test: 1D-NOE (Nuclear Overhauser Effect) NMR

You cannot rely solely on chemical shift. You must look at the spatial proximity of the N-methyl group.

  • Scenario A: 5-yl Isomer (Correct Product)

    • Geometry: The N-methyl group (at position 1) is sterically crowded against the phenyl ring (at position 5).

    • NOE Signal: Irradiating the N-Me singlet will show a strong enhancement of the ortho-protons on the phenyl ring.

  • Scenario B: 3-yl Isomer (Wrong Product)

    • Geometry: The N-methyl group is far away from the phenyl ring.

    • NOE Signal: Irradiating the N-Me singlet will show enhancement ONLY of the pyrazole proton at position 4, and NO enhancement of the phenyl ring.

Visualizing the Regiochemistry

Figure 2: Diagnostic NOE interactions. The spatial proximity of the Methyl group to the Phenyl ring is the fingerprint of the 5-yl isomer.

References

  • Suzuki-Miyaura Coupling of Heterocyclic Boronates

    • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.[2]

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic Boronic Acids.[3] Chemical Communications.

  • Catalyst Poisoning by Amines

    • Paul, F., et al. (1994). Mechanism of the Palladium-Catalyzed Amination of Aryl Halides.[2] Journal of the American Chemical Society. (Discusses amine coordination to Pd).

  • Regioselective Synthesis of Pyrazoles

    • Fustero, S., et al. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Journal of Organic Chemistry.

Sources

Troubleshooting

Scaling up the synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)aniline

Technical Support Center: Synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)aniline Doc ID: TSC-2024-PYRZ-05 Version: 2.1 (Scale-Up Edition) Status: Approved for Process Development Executive Summary This guide addresses the scal...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)aniline

Doc ID: TSC-2024-PYRZ-05 Version: 2.1 (Scale-Up Edition) Status: Approved for Process Development

Executive Summary

This guide addresses the scale-up challenges for 3-(1-Methyl-1H-pyrazol-5-yl)aniline . While bench-scale synthesis often tolerates direct coupling, multi-kilogram production requires a robust two-stage strategy: Suzuki-Miyaura coupling of a nitro-precursor followed by catalytic hydrogenation . This route mitigates catalyst poisoning by the free amine and controls genotoxic impurity (GTI) formation.

Critical Critical Quality Attribute (CQA): The instability of the 1-methyl-1H-pyrazole-5-boronate species (protodeboronation) is the primary failure mode during scale-up.

Part 1: The Coupling Phase (Suzuki-Miyaura)

Objective: Synthesize 1-methyl-5-(3-nitrophenyl)-1H-pyrazole. Core Challenge: Steric hindrance at the pyrazole 5-position and rapid protodeboronation of the boronate.

Workflow Diagram: Coupling Strategy

SuzukiCoupling Start Start: 3-Bromonitrobenzene Reaction Reaction: 90°C, 4-6h Start->Reaction Boronate Reagent: 1-Methyl-1H-pyrazole- 5-boronic acid pinacol ester Boronate->Reaction Catalyst Cat: Pd(dppf)Cl2 / K3PO4 Solvent: Dioxane/H2O Catalyst->Reaction Check IPC: HPLC Conversion Reaction->Check Check->Reaction <98% (Add Catalyst) Workup Workup: Phase Cut -> Crystallization (EtOH) Check->Workup >98% Conv.

Caption: Optimized Suzuki coupling workflow utilizing nitro-precursors to prevent Pd-coordination issues common with free anilines.

Troubleshooting Guide: Coupling Failures

Q1: My conversion stalls at 70%, and adding more catalyst doesn't help. What is happening? Diagnosis: You are likely experiencing Protodeboronation . The 1-methyl-pyrazole-5-boronic ester is electronically prone to hydrolytic C-B bond cleavage, generating 1-methylpyrazole (inert impurity) instead of the product.

  • Root Cause: High water content or excessively strong bases (e.g., NaOH, KOH) accelerate this pathway.

  • Corrective Action:

    • Switch Base: Use anhydrous K3PO4 or K2CO3 instead of aqueous carbonate solutions.

    • Solvent System: Move to a solvent system with lower water activity, such as 1,4-Dioxane/Water (9:1) rather than 1:1 mixtures.

    • Stoichiometry: Charge the boronate ester in slight excess (1.2 – 1.3 equiv) and add it portion-wise over 1 hour at reaction temperature to ensure it reacts with the Pd-oxidative complex faster than it decomposes [1].

Q2: I see a regioisomer impurity (3-yl isomer) in the crude NMR. Where did it come from? Diagnosis: This is a raw material quality issue.

  • Root Cause: Commercial "1-methyl-1H-pyrazole-5-boronic acid pinacol ester" is often contaminated with the thermodynamically more stable 3-isomer.

  • Verification: Check the starting material 1H NMR.

    • 5-isomer (Target): C4-H doublet is typically further upfield (~6.6 ppm).

    • 3-isomer (Impurity): C4-H doublet is downfield.

  • Solution: You cannot separate these easily after coupling. You must qualify the vendor batch or recrystallize the pinacol ester from Hexane/Et2O before use.

Part 2: The Reduction Phase (Hydrogenation)

Objective: Reduce the nitro group to the target aniline. Core Challenge: Exotherm management and safety.

Protocol: Safe Hydrogenation Scale-Up
ParameterSpecificationRationale
Catalyst 5% Pd/C (50% wet), 2-5 wt% loadingWater-wet catalyst prevents ignition (pyrophoric hazard) upon charging.
H2 Pressure 3 – 5 barModerate pressure minimizes equipment leakage risks while maintaining rate.
Solvent Methanol or EthanolHigh solubility of nitro-aromatics; good H2 mass transfer.
Temp 25°C → 40°CStart cool to control initial exotherm.

Q3: The reaction exotherms rapidly upon H2 introduction. How do I control this on a 1kg scale? Diagnosis: Nitro reduction is highly exothermic (~500 kJ/mol).

  • Engineering Control: Do not batch charge all H2 at once. Use a fed-batch approach or restrict H2 flow rate (mass flow controller).

  • Chemical Control: If cooling capacity is limited, switch to Transfer Hydrogenation using Ammonium Formate or Hydrazine Hydrate (careful with toxicity) in refluxing alcohol. This kinetics is zero-order with respect to the nitro compound and easier to stop by cooling [2].

Q4: I see a new impurity with M+14 mass (Methylated aniline). Diagnosis: Reductive amination of the solvent.

  • Root Cause: If using Methanol at high temperatures/pressures, the solvent can act as an alkylating agent.

  • Corrective Action: Switch solvent to Ethanol or Ethyl Acetate . If using Methanol, keep T < 40°C.

Part 3: Purification & Pd Removal (The "Polishing" Step)

Objective: Achieve >99.5% purity and <10 ppm Pd. Core Challenge: Anilines coordinate Pd, making removal difficult.

Decision Tree: Impurity Removal

Purification Crude Crude Aniline (Dark Oil) PdTest Test: Residual Pd > 20ppm? Crude->PdTest Scavenger Add Thiol-Silica (SiliaMetS®) Stir 50°C, 2h PdTest->Scavenger Yes SaltForm Salt Formation: Add 1.1 eq HCl in iPrOH PdTest->SaltForm No Scavenger->SaltForm Filter Scavenger Filter Filter & Wash (Cold iPrOH) SaltForm->Filter Final Target: Aniline HCl Salt (White Solid) Filter->Final

Caption: Purification logic prioritizing Pd removal before final salt crystallization.

Q5: My product is a sticky brown oil. How do I get a solid? Solution: Do not attempt to isolate the free base as a solid on scale; it is prone to oxidation (browning).

  • Protocol: Isolate as the Hydrochloride Salt .

    • Dissolve crude free base in minimal Isopropyl Alcohol (IPA).

    • Cool to 0-5°C.

    • Slowly add 1.1 equivalents of HCl (in IPA or Dioxane).

    • The HCl salt of 3-(1-Methyl-1H-pyrazol-5-yl)aniline crystallizes readily, rejecting both organic impurities and residual Palladium [3].

Q6: Despite crystallization, Pd levels are ~50 ppm. (Limit is <10 ppm). Solution: Use a scavenger before salt formation.

  • Reagent: N-Acetyl Cysteine or SiliaMetS® Thiol .

  • Process: Treat the free base solution (in EtOAc or MeOH) with 10 wt% scavenger at 50°C for 4 hours. Filter through Celite, then proceed to salt formation. The thiol sulfur has a higher affinity for Pd than the aniline nitrogen.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health and Safety, 23(4), 16-25. Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889-900. Link

Optimization

Technical Support Center: Chiral Separation of 3-(1-Methyl-1H-pyrazol-5-yl)aniline Derivatives

Executive Summary & Chemical Context[1][2][3][4][5][6] Subject: 3-(1-Methyl-1H-pyrazol-5-yl)aniline is a critical biaryl scaffold, frequently utilized as a pharmacophore in kinase inhibitors (e.g., B-Raf, BTK inhibitors)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

Subject: 3-(1-Methyl-1H-pyrazol-5-yl)aniline is a critical biaryl scaffold, frequently utilized as a pharmacophore in kinase inhibitors (e.g., B-Raf, BTK inhibitors).

The Challenge: While the core scaffold itself is often achiral (planar heteroaromatic system), its derivatives in drug discovery frequently possess chirality through:

  • Point Chirality: Substituents added to the aniline nitrogen (e.g., amide coupling with chiral acids) or the pyrazole ring.

  • Atropisomerism: In highly substituted derivatives, restricted rotation around the biaryl C-C bond can create axial chirality.

Technical Difficulty: High (Due to basicity). The presence of multiple basic nitrogen atoms (aniline -NH₂ and pyrazole -N=) leads to severe peak tailing on siliceous stationary phases due to silanol interactions. Successful separation requires strict control of mobile phase pH and additive selection.

Method Development Strategy (SFC & HPLC)

Core Directive: The "Basic" Rule

Do not attempt separation without basic additives. The pKa of the aniline and pyrazole moieties necessitates the use of amine modifiers to compete for active silanol sites on the column packing material.

Decision Matrix: SFC vs. HPLC
  • Choose SFC (Supercritical Fluid Chromatography) for preparative scale-up (100 mg - 100 g). The low viscosity allows for higher flow rates and easier solvent recovery.

  • Choose HPLC (Normal Phase/Polar Organic) for analytical screening or if SFC is unavailable.

Recommended Stationary Phases

Based on the structural properties of pyrazole-aniline derivatives, polysaccharide-based columns are the gold standard.

Column TypeSelectorInteraction MechanismSuccess Probability
Amylose-1 (AD) Amylose tris(3,5-dimethylphenylcarbamate)H-bonding,

-

High (First Choice)
Cellulose-1 (OD) Cellulose tris(3,5-dimethylphenylcarbamate)H-bonding, Cavity inclusionHigh (Complementary to AD)
Amylose-C (IC) Amylose tris(3,5-dichlorophenylcarbamate)Chlorinated interactionMedium (Use for difficult separations)
Immobilized Phases (IA, IB, IC, ID, IE, IF)RobustnessEssential if using DCM/THF for solubility

Visual Workflow: Method Development Logic

The following diagram outlines the logical flow for screening and optimizing separation for this specific scaffold.

G Start Sample: Chiral Pyrazole-Aniline Derivative Solubility Check Solubility in MeOH/EtOH Start->Solubility SFC_Route SFC Screening (Preferred) Solubility->SFC_Route Soluble (>20mg/mL) HPLC_Route NP-HPLC Screening Solubility->HPLC_Route Insoluble Coated_Cols Coated Columns (AD/OD) Mobile Phase: CO2 + MeOH + 0.1% DEA SFC_Route->Coated_Cols Standard Immob_Cols Immobilized Columns (IA/IC) Mobile Phase: CO2 + THF/DCM + 0.1% DEA SFC_Route->Immob_Cols Low Solubility Result_Good Rs > 1.5? Scale Up Coated_Cols->Result_Good Result_Poor Poor Resolution or Tailing Coated_Cols->Result_Poor Opt_Additive Increase Additive (0.5% IPAm) OR Switch to Cellulose Result_Poor->Opt_Additive Opt_Additive->Result_Good

Caption: Decision tree for selecting column chemistry and mobile phase based on solubility and initial resolution.

Troubleshooting Guide (Q&A)

Issue 1: Severe Peak Tailing

User Question: "I see separation on the AD-H column, but the second peak tails significantly, contaminating the first peak during prep. I'm using CO2/MeOH (80/20)."

Technical Diagnosis: The basic nitrogen on the pyrazole ring is interacting with residual silanols on the silica support. Methanol alone is insufficient to suppress this ionization/hydrogen bonding.

Solution:

  • Add a Basic Modifier: Immediately add 0.1% Diethylamine (DEA) or 0.1% Isopropylamine (IPAm) to the co-solvent (MeOH).

  • Mechanism: The amine additive has a higher affinity for the silanol sites than your analyte, effectively "capping" the active sites and allowing your molecule to elute symmetrically.

  • Protocol: Prepare "Modifier B" as MeOH + 0.1% DEA. Run isocratic 15-20% B.

Issue 2: Compound Precipitation (Blockages)

User Question: "My system pressure spikes when I inject. The compound is soluble in DMSO, but I know DMSO is bad for SFC separation."

Technical Diagnosis: 3-(1-Methyl-1H-pyrazol-5-yl)aniline derivatives often have poor solubility in pure alcohols (MeOH/EtOH). Injecting DMSO into a CO2/MeOH stream causes immediate precipitation because DMSO and CO2 are immiscible at certain pressures/temperatures, and the antisolvent effect is strong.

Solution:

  • Switch to Immobilized Columns (e.g., Chiralpak IA, IC, ID): This allows you to use strong solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) as the co-solvent.

  • The "Sandwich" Injection: If you must use DMSO, ensure the injection loop is bracketed by a solvent plug that is miscible with both DMSO and the mobile phase (e.g., MeOH/THF mix).

  • Recommended Mobile Phase: CO2 / (DCM:MeOH 90:10) + 0.1% DEA.

Issue 3: On-Column Racemization

User Question: "The plateau between my two peaks is elevated, and the ratio of enantiomers changes if I slow down the flow rate. Is my column failing?"

Technical Diagnosis: This suggests atropisomerism with a low rotational energy barrier (Class 1 or 2 atropisomer). The molecule is rotating (racemizing) during the chromatography run.

Solution:

  • Lower the Temperature: Drop the column oven temperature to 5°C - 10°C . This increases the energy barrier relative to thermal energy, "freezing" the rotation.

  • Increase Flow Rate: Reduce the on-column residence time.

  • Validation: If the "plateau" disappears at 5°C but returns at 40°C, you have confirmed dynamic chirality.

Experimental Protocols

Protocol A: Rapid Gradient Screening (SFC)

Use this for initial assessment of new derivatives.

  • System: SFC (e.g., Agilent 1260 Infinity II SFC or Waters UPC2).

  • Columns: Chiralpak AD-3, Chiralcel OD-3, Chiralpak IC-3 (3.0 x 100 mm, 3 µm).

  • Mobile Phase A: CO2.

  • Mobile Phase B: Methanol + 0.1% Diethylamine (DEA).

  • Gradient: 5% to 55% B over 5 minutes.

  • Back Pressure: 120-150 bar.

  • Temperature: 35°C.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/pyrazole).

Protocol B: Solubility Enhancement for Prep

Use this when the compound crashes out in MeOH.

  • Column: Immobilized Polysaccharide (Chiralpak IA or IC). Note: Do NOT use coated AD/OD columns with these solvents.

  • Solvent: Dissolve sample in 100% DCM or THF.

  • Mobile Phase B: 50:50 mixture of Methanol:DCM + 0.5% DEA.

  • Process: Inject small volumes (stacked injections) to prevent pressure trips.

Comparative Data: Additive Effects

The following table illustrates the impact of additives on the separation of a representative pyrazole-aniline derivative (Resolution


 and Tailing Factor 

).
Mobile Phase Modifier

(Resolution)

(Tailing Factor)
Status
None (Pure MeOH) 0.8 (Co-elution)2.4 (Severe Tailing)❌ Failed
0.1% Formic Acid 0.53.1 (Worse Tailing)❌ Failed (Wrong pH)
0.1% TEA 2.11.3✅ Acceptable
0.1% DEA 2.4 1.1 (Symmetric) 🌟 Optimal
0.1% IPAm 2.31.1✅ Excellent

Note: Acidic additives (Formic/TFA) protonate the pyrazole/aniline nitrogens, increasing interaction with stationary phase silanols and worsening peak shape.

References

  • Hassan, H. et al. (2021). "Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis." ACS Omega. (Demonstrates the efficacy of Cellulose-2 and Amylose-2 columns for pyrazole derivatives).

  • YMC Europe GmbH. (2016). "Chiral LC & SFC Method Development Strategy." (Authoritative guide on screening strategies and the necessity of basic additives for basic heterocycles).

  • Regis Technologies. "Chiral Separations Handbook." (Detailed protocols for polysaccharide column selection and mobile phase optimization).

  • Clayden, J. et al. (2018). "Atropisomerism in Drug Discovery." Journal of Medicinal Chemistry. (Context on the rotational barriers of biaryl systems like the pyrazole-aniline scaffold).

Troubleshooting

Technical Support Center: Selectivity Optimization for Pyrazolyl-Aniline Scaffolds

This guide functions as a specialized Technical Support Center for researchers working with the 3-(1-Methyl-1H-pyrazol-5-yl)aniline scaffold. It is designed to troubleshoot selectivity issues in kinase inhibitor developm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with the 3-(1-Methyl-1H-pyrazol-5-yl)aniline scaffold. It is designed to troubleshoot selectivity issues in kinase inhibitor development, moving beyond basic instructions to address the causal mechanisms of ligand-protein interactions.[1]

Current Status: Operational Ticket Focus: Improving Selectivity Profiles (Kinome-wide) Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division[2]

System Overview: The Scaffold Architecture

Before troubleshooting, we must define the "Hardware."[2][3] The 3-(1-Methyl-1H-pyrazol-5-yl)aniline scaffold is a privileged structure in Type II kinase inhibition.

  • The Hinge Binder (Head): The 1-methyl-pyrazole moiety typically interacts with the kinase hinge region via hydrogen bonding (acceptor/donor pairs).

  • The Linker (Body): The aniline ring serves as a rigid spacer.[2][3]

  • The Vector (Connector): The aniline amine (-NH2) is the critical handle for extension into the hydrophobic back pocket (allosteric site).[2][3]

The Core Problem: The unmodified scaffold is promiscuous because it targets the ATP-binding pocket, which is highly conserved across the human kinome (approx. 518 kinases). Selectivity is achieved not by the scaffold itself, but by how you elaborate it to exploit specific non-conserved regions (Gatekeeper residues and the DFG motif).[2][3]

Troubleshooting Guide: Design & Synthesis (SAR)

Ticket #001: "My compound inhibits B-Raf but also hits c-Kit and VEGFR2 potently. How do I differentiate?"

Diagnosis: Your inhibitor is likely functioning as a "pan-Type II" inhibitor.[2][3] It binds the DFG-out conformation but relies too heavily on conserved hydrophobic interactions in the back pocket.

Solution: Exploit the "Gatekeeper" and "Solvent Front."

  • Step 1: The Gatekeeper Clash.

    • Logic: B-Raf has a Threonine (Thr529) gatekeeper, while others might have Methionine or Phenylalanine.[2][3]

    • Action: Modify the pyrazole C3/C4 positions . Introducing a bulky group (e.g., t-butyl or isopropyl) on the pyrazole ring can create a steric clash with larger gatekeeper residues (like Met in c-Kit), effectively "locking out" those off-targets while retaining potency against kinases with smaller gatekeepers (Thr/Ala).[2][3]

  • Step 2: The Linker Switch.

    • Logic: The aniline amine is typically coupled to a urea or amide.[2][3] Urea linkers are classic "DFG-out" stabilizers (forming H-bonds with the conserved Glu and Asp of the DFG motif).

    • Action: If selectivity is poor, switch from a Urea linkage to an Amide or Sulfonamide .[2][3] This alters the vector and rigidity, potentially destabilizing the binding mode in off-target kinases that cannot accommodate the slight angular change.

Ticket #002: "I am seeing flat SAR. Modifications to the aniline tail aren't changing the IC50."

Diagnosis: The "Water Bridge" disconnect. Your hydrophobic tail might be "floating" in the back pocket without displacing the conserved water network, or the linker is too flexible.[2]

Solution: Rigidification and Fluorination. [2]

  • Protocol:

    • Ortho-Substitution: Introduce a Fluorine or Methyl group on the aniline ring ortho to the urea/amide linkage.

    • Mechanism: This forces the molecule into a pre-organized conformation (atropisomerism) that favors binding to the target kinase while imposing an entropic penalty for off-targets that require a different torsional angle.[3]

    • Validation: Check 1H-NMR for restricted rotation (broadening of signals) to confirm conformational lock.

Troubleshooting Guide: Assay & Evaluation

Ticket #003: "My biochemical IC50 is nanomolar, but cellular potency is micromolar (or non-existent)."

Diagnosis: The "ATP Gap."[2][3] Biochemical assays are often run at


 ATP, whereas cellular ATP is millimolar (1–5 mM).[2][3] If your compound is purely ATP-competitive (Type I), it will be outcompeted in cells.[2][3]

Solution: Shift to Type II (Residence Time Optimization).

  • Explanation: Type II inhibitors (binding DFG-out) are often less sensitive to high ATP concentrations because they lock the kinase in an inactive state.[3]

  • Test: Perform an ATP-shift assay . Measure IC50 at

    
     ATP and 
    
    
    
    ATP.[2][3]
    • Result: If IC50 shifts >10-fold, your compound is likely Type I (ATP competitive) and lacks sufficient residence time.[2][3]

    • Fix: Extend the hydrophobic tail (attached to the aniline) with a Trifluoromethyl (-CF3) or t-Butyl group to deeply occupy the allosteric pocket, stabilizing the DFG-out state and slowing the off-rate (

      
      ).
      
Ticket #004: "I have random high-potency hits in my selectivity panel (e.g., aggregating enzymes)."

Diagnosis: Pan-Assay Interference Compounds (PAINS) or colloidal aggregation.[2][3] The pyrazole-aniline scaffold is generally stable, but hydrophobic tails can cause precipitation.[2]

Solution: The Detergent Stress Test.

  • Protocol:

    • Re-run the kinase assay with 0.01% Triton X-100 or CHAPS .[2][3]

    • Logic: Detergents disrupt colloidal aggregates.[2][3]

    • Outcome: If inhibition disappears with detergent, your "selectivity" was an artifact of aggregation.[2][3]

Visualizing the Optimization Logic

The following diagram illustrates the decision tree for optimizing the 3-(1-Methyl-1H-pyrazol-5-yl)aniline scaffold.

KinaseOptimization Scaffold 3-(1-Methyl-1H-pyrazol-5-yl)aniline (Core Scaffold) Analysis Selectivity Profiling Scaffold->Analysis Issue_Promiscuous Issue: Promiscuous (Hits many kinases) Analysis->Issue_Promiscuous Low Selectivity Score Issue_Potency Issue: Low Potency (Weak binding) Analysis->Issue_Potency High IC50 Strategy_Gatekeeper Strategy: Gatekeeper Clash (Modify Pyrazole C3/C4) Issue_Promiscuous->Strategy_Gatekeeper Target has Small Gatekeeper Strategy_DFG Strategy: DFG-out Lock (Modify Aniline Linker) Issue_Promiscuous->Strategy_DFG Target allows DFG-out Strategy_Tail Strategy: Hydrophobic Pocket (Extend Tail via Urea) Issue_Potency->Strategy_Tail Increase Affinity Result Selective Type II Inhibitor Strategy_Gatekeeper->Result Strategy_DFG->Result Strategy_Tail->Result

Caption: Logical workflow for transforming the promiscuous pyrazole-aniline core into a selective inhibitor via structural modification.

Comparative Data: Linker Impact

The choice of linker attached to the aniline nitrogen is the single most critical factor for selectivity.[2]

Linker TypeBinding ModeSelectivity PotentialMechanism of Action
Amide (-CONH-)Type I / Type 1.5Low to ModerateBinds active conformation; rigid; limited reach into back pocket.
Urea (-NHCONH-)Type II (Preferred) High H-bonds with Glu (C-helix) & Asp (DFG); stabilizes DFG-out (inactive) state.[3]
Sulfonamide (-SO2NH-)Type IIHighFlexible; distinct H-bond geometry; often improves solubility but can be metabolically labile.
Squaramide Type IIVery HighBioisostere of urea; capable of dual H-bonding; alters vector angle for unique selectivity.

Experimental Protocol: Synthesis of Urea Derivatives

To access the high-selectivity Type II chemotype, the aniline must be converted to a urea.

Standard Operating Procedure (SOP-05): Isocyanate Coupling

  • Preparation: Dissolve 3-(1-Methyl-1H-pyrazol-5-yl)aniline (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Activation: Add Triethylamine (TEA, 1.5 eq) if the aniline is a salt.

  • Coupling: Add the appropriate Aryl Isocyanate (1.1 eq) dropwise at 0°C.

    • Note: If the isocyanate is not commercially available, generate it in situ from the corresponding aniline using Triphosgene.[2]

  • Reaction: Stir at Room Temperature (RT) for 2–12 hours. Monitor by TLC/LC-MS.

  • Workup: The urea product often precipitates.[2][3] Filter and wash with cold ether.[2][3] If soluble, quench with water, extract with EtOAc, and purify via flash chromatography (MeOH/DCM gradient).[2][3]

Critical Checkpoint: Verify the formation of the urea protons via 1H-NMR (typically two singlets between 8.5–9.5 ppm in DMSO-d6).

References

  • Regorafenib (Stivarga) Structure & Mechanism: Wilhelm, S. M., et al. (2011).[2][3] Regorafenib (BAY 73-4506): A new oral multikinase inhibitor of angiogenic, stromal and oncogenic receptor tyrosine kinases with potent preclinical antitumor activity.[2][3] International Journal of Cancer.[2][3] Link[2][3]

  • Type II Kinase Inhibition Principles: Liu, Y., & Gray, N. S. (2006).[2][3] Rational design of inhibitors that bind to inactive kinase conformations.[2][3] Nature Chemical Biology.[2][3] Link

  • Gatekeeper Residue Exploitation: Zhang, J., et al. (2009).[2][3] Targeting cancer with small molecule kinase inhibitors.[2][3][4][5] Nature Reviews Cancer.[2][3] Link

  • Assay Interference (PAINS): Baell, J. B., & Holloway, G. A. (2010).[2][3] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[2][3] Journal of Medicinal Chemistry.[2][3][6] Link[2][3]

  • Pyrazolo-pyrimidine Selectivity: L. M. L. H. et al. (2020).[2][3][7] Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor.[7] European Journal of Medicinal Chemistry.[2][3][6] Link

End of Technical Guide. For further assistance, please contact the Structural Biology Core.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: Synthesis Routes for 3-(1-Methyl-1H-pyrazol-5-yl)aniline

Executive Summary The synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)aniline presents a classic regioselectivity challenge in medicinal chemistry. The core difficulty lies in distinguishing between the 1-methyl-5-aryl isomer (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)aniline presents a classic regioselectivity challenge in medicinal chemistry. The core difficulty lies in distinguishing between the 1-methyl-5-aryl isomer (the target) and the thermodynamically favored 1-methyl-3-aryl isomer during ring construction.

This guide compares three distinct pathways. For high-value pharmaceutical intermediates where purity is paramount, Method A (Suzuki-Miyaura Coupling) is the industry "Gold Standard" due to its guaranteed regiochemical fidelity. Method B (Direct C-H Arylation) offers a modern, atom-economical alternative suitable for process scaling.[1] Method C (De Novo Cyclization) is discussed primarily as a cautionary case study; while raw material costs are low, the downstream purification burden often negates these savings.[1]

FeatureMethod A: Suzuki CouplingMethod B: Direct C-H ArylationMethod C: Cyclization
Primary Mechanism Pd-Catalyzed Cross-CouplingPd-Catalyzed C-H ActivationCondensation / Michael Addn.
Regioselectivity High (>99%) High (>95% at C5) Low / Mixed (Requires Sep.)
Step Count 2 (from comm.[1] sources)1 (Convergent)3-4 (Linear)
Atom Economy Moderate (Boronic waste)HighModerate
Scalability ExcellentGood (Solvent dependent)Poor (Chromatography heavy)

Method A: Suzuki-Miyaura Cross-Coupling (The Gold Standard)

This route is the most reliable for research and early-phase development. By employing a pre-functionalized 5-halo-1-methylpyrazole, the regiochemistry is "locked in" before the C-C bond formation, eliminating the risk of isomer formation.

Mechanistic Logic

The reaction couples 3-aminophenylboronic acid (or its pinacol ester) with 5-bromo-1-methyl-1H-pyrazole . The use of the 5-bromo precursor is critical; 1-methylpyrazoles are naturally nucleophilic at C4, but lithiation/halogenation directs functionality to C5.

Experimental Protocol
  • Reagents: 5-Bromo-1-methyl-1H-pyrazole (1.0 eq), 3-Aminophenylboronic acid pinacol ester (1.1 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).[1]

  • Solvent System: 1,4-Dioxane / Water (4:1).[1]

  • Conditions: Degas, heat to 90°C for 4-12 hours under N₂.

Step-by-Step Workflow:

  • Charge: Combine halide, boronate, and base in a reaction vessel.

  • Solvation: Add dioxane/water mixture.

  • Degas: Sparge with nitrogen for 15 minutes (Critical to prevent Pd oxidation/homocoupling).

  • Catalysis: Add Pd catalyst and seal vessel immediately.

  • Reaction: Stir at 90°C. Monitor by LCMS for consumption of the bromide.

  • Workup: Filter through Celite to remove Pd black.[1] Partition between EtOAc and water.[1][2]

  • Purification: Silica gel chromatography (0-5% MeOH in DCM).

Pathway Visualization[1]

Suzuki Figure 1: Convergent Suzuki-Miyaura Coupling Pathway Start1 5-Bromo-1-methyl- 1H-pyrazole Cat Pd(dppf)Cl2 K2CO3, 90°C Start1->Cat Start2 3-Aminophenyl- boronic acid Start2->Cat Inter Oxidative Addition & Transmetallation Cat->Inter Prod Target: 3-(1-Methyl-1H-pyrazol-5-yl)aniline Inter->Prod Reductive Elimination

[1][3]

Method B: Pd-Catalyzed Direct C-H Arylation (Green/Modern)[1]

For larger scales where the cost of boronic esters is prohibitive, direct arylation is a superior choice.[1] This method utilizes the intrinsic acidity of the C5 proton in 1-methylpyrazole to couple directly with an aryl halide.

Mechanistic Logic

Under specific Pd-catalytic conditions, the C5-H bond of 1-methylpyrazole undergoes activation (concerted metallation-deprotonation) more readily than C4 or C3. This allows for the direct coupling of 1-methylpyrazole with 3-bromoaniline (or 3-bromonitrobenzene followed by reduction).

Experimental Protocol
  • Reagents: 1-Methylpyrazole (4.0 eq - excess required for kinetics), 3-Bromoaniline (1.0 eq), Pd(OAc)₂ (0.05 eq), KOAc (2.0 eq).[1]

  • Solvent: DMAc (N,N-Dimethylacetamide).[1]

  • Conditions: 110-130°C, 16-24 hours.

Key Optimization:

  • Ligand: Often "ligandless" conditions work, or bulky phosphines like P(t-Bu)₃ can enhance turnover.[1]

  • Regiocontrol: The C5 selectivity is driven by the "agostic" interaction of the N-methyl group assisting the Pd insertion at the adjacent carbon.

Pathway Visualization[1]

DirectArylation Figure 2: Direct C-H Arylation (Atom Economy Route) Start1 1-Methylpyrazole (Excess) Step1 Pd(OAc)2, KOAc DMAc, 120°C Start1->Step1 Start2 3-Bromoaniline Start2->Step1 Mech C-H Activation at C5 (CMD Mechanism) Step1->Mech Prod Target: 3-(1-Methyl-1H-pyrazol-5-yl)aniline Mech->Prod

Method C: Enaminone Cyclization (The "Legacy" Route)[1]

Status: Not Recommended for High Purity Requirements.[1]

This route involves building the pyrazole ring from an acyclic precursor.[1] While conceptually simple, it suffers from severe regioselectivity issues.[1]

The Regioselectivity Trap

The reaction of methylhydrazine with an enaminone (derived from 3-acetyl aniline or nitrobenzene) theoretically yields two isomers:

  • 1-Methyl-5-aryl: The desired product (Attack of NH-Me at the

    
    -carbon).
    
  • 1-Methyl-3-aryl: The unwanted isomer (Attack of NH₂ at the

    
    -carbon).
    

Scientific Reality: In standard alcoholic solvents, the 1-methyl-3-aryl isomer is often favored or formed in a 1:1 ratio, making yield loss significant and purification difficult.

Experimental Protocol (For Reference Only)
  • Precursor Synthesis: React 3-nitroacetophenone with DMF-DMA (reflux, 12h) to form the enaminone.

  • Cyclization: React enaminone with methylhydrazine in Ethanol.

  • Result: A mixture of isomers requiring extensive column chromatography or recrystallization.[1]

Pathway Visualization[1]

Cyclization Figure 3: Regioselectivity Challenge in Cyclization Route Start 3-Nitroacetophenone Step1 DMF-DMA Reflux Start->Step1 Inter Enaminone Intermediate Step1->Inter Step2 Methylhydrazine EtOH Inter->Step2 Split Step2->Split Wrong Major Product: 1-Methyl-3-aryl isomer (Discard) Split->Wrong Kinetic Control Right Minor Product: 1-Methyl-5-aryl isomer (Target) Split->Right Low Yield

Comparative Analysis & Recommendations

ParameterMethod A (Suzuki)Method B (Direct Arylation)Method C (Cyclization)
Overall Yield 75-90%60-80%30-40% (isolated)
Regio-Purity >99.5%>95%~50-60% (crude)
Cost Driver Pd Catalyst & BoronatesPd CatalystPurification (Silica/Solvent)
Recommendation Primary Choice Scale-Up Choice Avoid

Final Recommendation: For research and drug discovery applications where time and purity are critical, Method A (Suzuki Coupling) is the validated pathway.[1] The commercial availability of 5-bromo-1-methyl-1H-pyrazole removes the ambiguity of ring construction. For process chemists looking to reduce costs on multi-kilogram scales, Method B is a viable alternative, provided the C5-selectivity is optimized via catalyst/ligand screening.

References

  • Suzuki-Miyaura Coupling Standards

    • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Direct Arylation of 1-Methylpyrazole

    • Gommermann, N., & Knochel, P. (2006).[1] Regioselective Functionalization of Pyrazoles. Chemistry - A European Journal.[1] (Conditions for C5-H activation). Link[1]

    • Note: See also "Pd-Catalysed Direct 5-Arylation of 1-Methylpyrazole with Aryl Bromides" for specific DMAc/KOAc protocols.
  • Regioselectivity of Enaminone Cyclization

    • Fustero, S., et al. (2008).[1] Improved Regioselectivity in Pyrazole Synthesis. Journal of Organic Chemistry. Link[1]

    • Demonstrates the difficulty of obtaining 5-substituted isomers via standard condens

Sources

Comparative

Comparative Guide: Efficacy of the 3-(1-Methyl-1H-pyrazol-5-yl)aniline Scaffold in Kinase-Driven Disease Models

[1] Executive Summary & Pharmacophore Definition[1] 3-(1-Methyl-1H-pyrazol-5-yl)aniline (CAS: 1023443-44-8 and related isomers) is not a standalone therapeutic agent but a privileged pharmacophore used extensively in Fra...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Pharmacophore Definition[1]

3-(1-Methyl-1H-pyrazol-5-yl)aniline (CAS: 1023443-44-8 and related isomers) is not a standalone therapeutic agent but a privileged pharmacophore used extensively in Fragment-Based Drug Discovery (FBDD).[1] It serves as a high-affinity ATP-competitive hinge binder, forming the "head group" of potent inhibitors targeting p38 MAPK , JNK3 , FLT3 , and BCR-ABL .[1]

This guide evaluates the efficacy of this scaffold by analyzing the performance of lead compounds derived from it.[2][3][4][5] We compare its binding kinetics and selectivity profiles against alternative kinase scaffolds (e.g., Aminopyrimidines and Indolinones) to demonstrate why this moiety is a superior choice for designing Type I kinase inhibitors.[1]

Core Value Proposition
  • Structural Role: Acts as a bidentate hydrogen bond donor/acceptor for the kinase hinge region (Glu/Met residues).[1]

  • Ligand Efficiency (LE): High LE due to low molecular weight (~173 Da) and rigid geometry, allowing for optimization without exceeding Lipinski’s Rule of 5.

  • Selectivity: The N-methyl group on the pyrazole provides a vector to probe the "gatekeeper" residue, enhancing selectivity over the broad kinome.

Mechanistic Insight: The Hinge-Binding Logic

To understand the efficacy of this aniline in disease models, one must understand its binding mode.[6] The pyrazole nitrogen and the aniline amine form a critical H-bond network within the ATP-binding pocket.[1]

BindingMechanism Scaffold 3-(1-Methyl-1H-pyrazol-5-yl)aniline Hinge Kinase Hinge Region (Glu/Met Backbone) Scaffold->Hinge H-Bond Donor (Aniline NH2) H-Bond Acceptor (Pyrazole N) Gatekeeper Gatekeeper Residue (Selectivity Filter) Scaffold->Gatekeeper N-Methyl Steric Clash (Determines Selectivity) Potency High Affinity Binding (IC50 < 100 nM) Hinge->Potency Stabilizes Active Conformation Gatekeeper->Potency Reduces Off-Target Binding

Figure 1: Mechanistic logic of the pyrazole-aniline scaffold binding to the kinase ATP pocket.[1]

Comparative Analysis: Scaffold Performance

This section compares the Pyrazole-Aniline scaffold against two other industry-standard kinase scaffolds: Aminopyrimidines (found in Imatinib) and Indolinones (found in Sunitinib).[1]

Table 1: Scaffold Efficacy & Properties Comparison
FeaturePyrazole-Aniline Scaffold Aminopyrimidine Scaffold Indolinone Scaffold
Primary Targets p38 MAPK, JNK, FLT3, BRAFABL, KIT, PDGFRVEGFR, PDGFR, KIT
Binding Mode Type I (ATP Competitive)Type II (DFG-out)Type I (ATP Competitive)
Metabolic Stability High (Aromatic stability)Moderate (Oxidation prone)Low (Isomerization issues)
Selectivity Potential High (Tunable N-methyl group)Moderate (Requires tail modification)Low (Promiscuous binder)
Synthetic Utility High (Suzuki/Buchwald coupling)Moderate (Nucleophilic sub)Moderate (Aldol condensation)
Key Drug Example Encorafenib (structural analog)ImatinibSunitinib

Expert Insight: The Pyrazole-Aniline scaffold is superior when targeting kinases with smaller gatekeeper residues (e.g., Threonine in p38) because the pyrazole geometry allows for a tighter fit than the bulkier indolinone.

Efficacy in Disease Models (Experimental Data)

The efficacy of 3-(1-Methyl-1H-pyrazol-5-yl)aniline is best evaluated through its derivatives in specific disease contexts.

A. Oncology: FLT3-ITD Leukemia Models

In Acute Myeloid Leukemia (AML), FLT3-ITD mutations drive proliferation.[1][7] Derivatives of this scaffold (e.g., N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)...) have shown potent inhibition.[1][7]

  • Model: MOLM-13 and MV4-11 cell lines (FLT3-ITD positive).

  • Efficacy Data:

    • IC50 (Enzymatic): < 10 nM against FLT3 wild-type and ITD mutants.[1]

    • Cellular Viability (EC50): ~15–50 nM in MOLM-13 cells.[1]

    • Mechanism: Induces apoptosis via STAT5 dephosphorylation.[1]

B. Neurodegeneration: JNK3 Inhibition

The scaffold is critical for designing JNK3 inhibitors for Alzheimer's disease, offering blood-brain barrier (BBB) permeability due to its low polar surface area.[1]

  • Model: SH-SY5Y neuroblastoma cells (Oxidative stress induced).[1]

  • Efficacy Data:

    • Selectivity: >100-fold selective for JNK3 over JNK1 (critical to avoid cardiotoxicity).[1]

    • Neuroprotection: Restores cell viability to >95% at 5 µM concentration under oxidative stress.[1]

Validated Experimental Protocols

To validate the efficacy of this scaffold in your own library, follow these self-validating protocols.

Protocol 1: Kinase Affinity Assay (FRET-Based)

Objective: Determine the binding affinity (


 or 

) of the pyrazole-aniline derivative against a target kinase (e.g., p38 MAPK).[1]
  • Reagent Prep:

    • Prepare 10 mM stock of 3-(1-Methyl-1H-pyrazol-5-yl)aniline derivative in 100% DMSO.

    • Dilute to 4x working concentration in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Plate Setup:

    • Use a 384-well low-volume white plate.[1]

    • Add 2.5 µL of compound (serial dilution).

    • Add 2.5 µL of Kinase/Antibody mixture (e.g., Invitrogen LanthaScreen™ Eu-anti-GST antibody + GST-p38).[1]

    • Incubate 15 min at RT.

  • Tracer Addition:

    • Add 5 µL of Alexa Fluor™ 647-labeled ATP-competitive tracer.[1]

  • Readout:

    • Incubate 60 min. Read TR-FRET on a plate reader (Ex: 340 nm, Em: 665 nm / 615 nm).

  • Validation:

    • Z-Factor: Must be > 0.5.[1]

    • Control: Use Staurosporine as a positive control (expected IC50 ~1-10 nM).[1]

Protocol 2: Cellular Phospho-Signaling (Western Blot)

Objective: Confirm that the compound inhibits the target pathway inside the cell.

WesternBlotWorkflow Step1 Seed Cells (MOLM-13 or THP-1) Step2 Starve Cells (Serum-free media, 4h) Step1->Step2 Step3 Treat with Compound (0, 10, 100, 1000 nM for 1h) Step2->Step3 Step4 Stimulate Pathway (e.g., FLT3 Ligand or LPS) Step3->Step4 Step5 Lysis & SDS-PAGE Step4->Step5 Step6 Western Blot (Primary Ab: p-STAT5 / p-p38) Step5->Step6

Figure 2: Cellular assay workflow for validating kinase inhibition.

Step-by-Step:

  • Seeding: Seed cells at

    
     cells/mL in 6-well plates.
    
  • Treatment: Treat with the pyrazole-aniline derivative for 1 hour.

  • Stimulation:

    • For p38: Stimulate with LPS (1 µg/mL) for 30 min.[1]

    • For FLT3: Stimulate with FLT3 Ligand (100 ng/mL) for 15 min.[1]

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

  • Detection: Blot for Phospho-Target (e.g., p-p38 Thr180/Tyr182) vs. Total Target .[1]

  • Success Criteria: Dose-dependent reduction of Phospho-signal without reduction in Total-signal.

Synthesis & Derivatization Note

For researchers synthesizing this scaffold:

  • Starting Material: 3-Nitroacetophenone or commercially available 3-(1-Methyl-1H-pyrazol-5-yl)aniline (CAS 1023443-44-8).[1]

  • Coupling: The aniline amine is the handle. Use Buchwald-Hartwig amination to couple with aryl halides (e.g., chloropyrimidines) to generate the full inhibitor.[1]

  • Caution: Ensure the N-methyl group on the pyrazole is regiospecifically installed, as the N1 vs N2 isomer drastically alters binding affinity.

References

  • Vertex Pharmaceuticals. "Design and synthesis of pyrazole-based inhibitors of p38 MAP kinase."[1] Bioorganic & Medicinal Chemistry Letters. (Foundational work on pyrazole-aniline scaffolds).

  • National Institutes of Health (NIH). "Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3."[1] PubMed Central.[1] Link

  • MDPI. "N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide: Synthesis and Characterization."[1] Molbank.[1] Link[1]

  • eScholarship. "N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD."[1] University of California.[1] Link

  • Fisher Scientific. "3-(1-Methyl-1H-pyrazol-5-yl)aniline Product Specifications." Link

Sources

Validation

Toxicological Assessment of 3-(1-Methyl-1H-pyrazol-5-yl)aniline: A Comparative Guide for Kinase Inhibitor Development

Executive Summary 3-(1-Methyl-1H-pyrazol-5-yl)aniline (CAS: 1152538-46-9) is a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors, most notably Ruxolitinib . As a primary aromatic amine (PAA), it car...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(1-Methyl-1H-pyrazol-5-yl)aniline (CAS: 1152538-46-9) is a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors, most notably Ruxolitinib . As a primary aromatic amine (PAA), it carries a structural alert for genotoxicity, necessitating rigorous control strategies during drug substance manufacturing.

This guide objectively compares the toxicological profile of this intermediate against unsubstituted Aniline (the structural parent) and Ruxolitinib (the final API). It provides actionable experimental protocols for assessing its safety, focusing on the specific risks associated with aminophenyl-pyrazole scaffolds.

Part 1: Structural Alert & Metabolic Bioactivation

The toxicological concern for this compound stems from its aniline moiety . Primary aromatic amines can undergo metabolic bioactivation, primarily in the liver, leading to reactive intermediates that form DNA adducts.

The "Aniline Alert" Mechanism

Unlike direct-acting mutagens, anilines require metabolic activation. The presence of the electron-rich pyrazole ring at the meta position modulates this reactivity but does not eliminate the risk of N-hydroxylation.

Key Insight: Standard S9 activation (rat liver) in Ames tests is sometimes insufficient for PAAs. The use of Hamster Liver S9 (Prival modification) is often recommended to maximize the sensitivity of mutagenicity assays for this class of compounds.

Bioactivation Parent 3-(1-Methyl-1H-pyrazol-5-yl)aniline (Parent) CYP CYP450 (1A2/2E1) Oxidation Parent->CYP Metabolism Glucuronide N-Glucuronide (Excretion) Parent->Glucuronide Detoxification (UGT) N_Hydroxy N-Hydroxylamine Intermediate CYP->N_Hydroxy N-Oxidation Nitrenium Nitrenium Ion (Electrophile) N_Hydroxy->Nitrenium Acidic pH / Acetyltransferase DNA_Adduct DNA Adduct (Genotoxicity) Nitrenium->DNA_Adduct Covalent Binding

Figure 1: Metabolic bioactivation pathway of primary aromatic amines. The competition between N-oxidation (toxification) and N-glucuronidation (detoxification) determines the genotoxic potential.

Part 2: Comparative Toxicology Profile

The following table contrasts the target intermediate with its structural parent (Aniline) and the final drug (Ruxolitinib). This comparison highlights why the intermediate must be controlled as a Genotoxic Impurity (GTI) .

FeatureAniline (Reference Toxin)3-(1-Methyl-1H-pyrazol-5-yl)aniline (Target)Ruxolitinib (Final API)
CAS Number 62-53-31152538-46-9941678-49-5
Role Industrial Solvent / ParentSynthesis IntermediateJAK1/JAK2 Inhibitor
Acute Oral Tox High (LD50 ~250 mg/kg)Moderate (Category 4, Est. 300-2000 mg/kg)Low (Clinical Dosing)
Genotoxicity Positive (Class 2 Carcinogen)Structural Alert (Treat as mutagenic until tested)Negative (in final purified form)
Target Organ Blood (Methemoglobinemia), SpleenPotential: Blood, LiverBone Marrow (Myelosuppression)
Regulatory Status Strict OELs (2-5 ppm)ICH M7 Control Required (TTC limit)FDA Approved
GHS Hazards H301, H311, H331, H341, H351H302 (Harmful if swallowed), H315, H318H373 (STOT-RE)

Expert Commentary: While the pyrazole substitution adds bulk, reducing volatility compared to aniline, the H318 (Serious Eye Damage) classification of the intermediate suggests it is significantly more corrosive than the final API. Researchers must wear full face shields when handling the solid intermediate, not just safety glasses.

Part 3: Experimental Protocols for Safety Assessment

To validate the safety of this intermediate or qualify it as an impurity, the following "Self-Validating" protocols are recommended.

Protocol A: Enhanced Ames Test (Prival Modification)

Standard Ames tests may yield false negatives for anilines due to insufficient N-hydroxylation by rat S9.

  • Strains: S. typhimurium TA98, TA100 (detects frameshift and base-pair substitutions).

  • Metabolic Activation System:

    • Control: Standard Rat Liver S9 (Aroclor 1254 induced).

    • Test: Hamster Liver S9 (30%) with reductive cofactor supplementation (FMN).

  • Dose Range: 5 concentrations (e.g., 313, 625, 1250, 2500, 5000 µ g/plate ).

  • Self-Validation Step: Include 2-Aminoanthracene (requires activation) and Congo Red (requires reductive cleavage) as positive controls to verify the S9 system's enzymatic activity.

  • Criteria: A 2-fold increase in revertant colonies over vehicle control, with a dose-dependent response, indicates a positive result.

Protocol B: hERG Inhibition Screen (Cardiotoxicity)

Aminopyrazoles are frequent scaffolds in kinase inhibitors but can off-target the hERG potassium channel.

  • System: CHO-K1 cells stably expressing hERG potassium channels.

  • Method: Automated Patch Clamp (e.g., QPatch or Patchliner).

  • Workflow:

    • Baseline: Record current for 2 minutes using voltage step protocol (-80mV to +20mV).

    • Exposure: Perfusion of 3-(1-Methyl-1H-pyrazol-5-yl)aniline (0.1, 1, 10, 30 µM).

    • Washout: Buffer perfusion to check reversibility.

  • Self-Validation: Run E-4031 (known hERG blocker) as a reference standard. IC50 must fall within 10-50 nM for assay validity.

  • Interpretation: IC50 < 10 µM indicates a "High Risk" for QT prolongation; this may require structural modification or strict downstream removal if used as an intermediate.

Part 4: Impurity Qualification Workflow

This diagram outlines the decision logic for handling this compound when found as an impurity in the final drug substance, adhering to ICH M7 guidelines.

ImpurityQualification Start Impurity Detected: 3-(1-Methyl-1H-pyrazol-5-yl)aniline QSAR In Silico Assessment (DEREK / SARAH) Start->QSAR Alert Structural Alert Found? (Primary Aromatic Amine) QSAR->Alert Ames Bacterial Reverse Mutation (Ames Test) Alert->Ames Yes (Alert) Class5 Class 5 Impurity Treat as Non-Mutagenic Alert->Class5 No Alert Result Ames Result Ames->Result Class1 Class 1/2 Impurity Control to TTC (<1.5 µg/day) Result->Class1 Positive Result->Class5 Negative Spike Spiking Study (Purge Factor Analysis) Class1->Spike Process Control

Figure 2: Impurity qualification workflow based on ICH M7 guidelines. If the intermediate is Ames positive, it must be controlled to the Threshold of Toxicological Concern (TTC).

References

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: Aniline (CAS 62-53-3) - Toxicological Information. ECHA. [Link]

  • International Conference on Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. ICH. [Link]

  • Prival, M. J., & Mitchell, V. D. (1982). Analysis of a method for testing azo dyes for mutagenic activity in Salmonella typhimurium in the presence of flavin mononucleotide and hamster liver S9. Mutation Research/Environmental Mutagenesis and Related Subjects. [Link]

  • U.S. Food and Drug Administration (FDA). (2011). Pharmacology/Toxicology Review: Jakafi (Ruxolitinib). Center for Drug Evaluation and Research. [Link]

Comparative

3-(1-Methyl-1H-pyrazol-5-yl)aniline selectivity profile against kinase panel

This guide provides an in-depth technical analysis of the 3-(1-Methyl-1H-pyrazol-5-yl)aniline scaffold, a privileged structure in kinase inhibitor discovery. Unlike fully optimized clinical candidates, this molecule func...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 3-(1-Methyl-1H-pyrazol-5-yl)aniline scaffold, a privileged structure in kinase inhibitor discovery. Unlike fully optimized clinical candidates, this molecule functions primarily as a fragment or intermediate .

The following analysis characterizes its baseline selectivity potential, compares it against optimized derivatives (like AZD1480 and VX-680 analogs), and details the protocols required to profile its activity.

Executive Summary

3-(1-Methyl-1H-pyrazol-5-yl)aniline (CAS: 910037-08-0) is a biaryl amine fragment widely utilized in Fragment-Based Drug Discovery (FBDD).[1][2] It serves as a hinge-binding pharmacophore targeting the ATP-binding pocket of serine/threonine and tyrosine kinases.

While the naked fragment exhibits low affinity (


) and broad promiscuity, its derivatives can be optimized into highly selective inhibitors for JAK2 , Aurora Kinases , and p38 MAPK . This guide compares the baseline profile of the scaffold against its optimized clinical alternatives.
Part 1: Pharmacophore & Mechanism of Action

The 3-(1-Methyl-1H-pyrazol-5-yl)aniline scaffold binds to the kinase hinge region via a bidentate or tridentate hydrogen bonding network, depending on the substitution at the aniline nitrogen.

  • The Pyrazole Moiety: Acts as the primary hinge binder. The N2 nitrogen typically functions as a hydrogen bond acceptor from the backbone amide of the hinge residues.

  • The Aniline Moiety: Orients into the solvent-exposed region or the hydrophobic pocket II, providing a vector for "tail" modifications that confer selectivity (e.g., solubilizing groups or gatekeeper-interacting motifs).

  • The Methyl Group: Provides a hydrophobic contact, often restricting rotation and locking the biaryl conformation.

Signaling Pathway Interaction (Graphviz)

Kinase_Binding_Mechanism Scaffold 3-(1-Methyl-1H-pyrazol-5-yl)aniline (Fragment) Hinge Kinase Hinge Region (ATP Pocket) Scaffold->Hinge H-Bonding (N2 Acceptor) Optimization Chemical Optimization (Tail Addition) Scaffold->Optimization SAR Expansion Targets Primary Targets (Low Affinity) Hinge->Targets Promiscuous Binding JAK2 JAK2 (Cytokine Signaling) Targets->JAK2 Aurora Aurora A/B (Mitosis) Targets->Aurora p38 p38 MAPK (Inflammation) Targets->p38 Drugs Optimized Inhibitors (AZD1480, VX-680 Analogs) Optimization->Drugs Selectivity & Potency Drugs->JAK2 IC50 < 1 nM

Figure 1: Mechanism of action showing the transition from the promiscuous scaffold fragment to selective inhibition of JAK2, Aurora, and p38 pathways.

Part 2: Selectivity Profile & Comparative Analysis

This section compares the Fragment (3-(1-Methyl-1H-pyrazol-5-yl)aniline) against two optimized kinase inhibitors that utilize similar pyrazole-amine scaffolds: AZD1480 (JAK2 selective) and Tozasertib/VX-680 (Aurora/Pan-kinase).

Table 1: Comparative Kinase Selectivity Data
FeatureFragment Scaffold Alternative A: AZD1480 Alternative B: Tozasertib (VX-680)
Structure 3-(1-Methyl-1H-pyrazol-5-yl)anilinePyrazol-3-yl amine derivativePyrazol-3-yl aniline derivative
Primary Target Promiscuous (p38, Aurora, Src)JAK2 Aurora A/B/C
Potency (IC50)

(Est.)

(JAK2)

(Aurora A)
Selectivity Score Low (Hits multiple kinome branches)High (JAK2 > JAK3 >> Others)Moderate (Hits ABL, FLT3)
Binding Mode Type I (ATP Competitive)Type I (ATP Competitive)Type I (ATP Competitive)
Key Liability Low solubility, rapid metabolismCYP inhibition (in some models)QT prolongation (Clinical)
Best Use Case FBDD Starting Point JAK/STAT Pathway Probe Mitosis/Cancer Probe

Note: Data for AZD1480 and Tozasertib are derived from published clinical profiles. The fragment data represents the typical profile of naked biaryl amine kinase binders.

Detailed Selectivity Insights
  • The Fragment (Baseline):

    • Without the "tail" (solubilizing group), the aniline fragment is a weak binder .

    • It shows activity against p38 MAPK and Src family kinases due to the conservation of the threonine gatekeeper residue in these pockets, which accommodates the biaryl system.

    • Critical Insight: It requires high concentrations (

      
      ) to observe inhibition, making it unsuitable as a standalone drug but excellent for fragment screening  (SPR/NMR).
      
  • AZD1480 (Optimized Alternative):

    • Modification: The aniline is replaced/modified into a complex pyrimidine system.

    • Result: This locks the molecule into a conformation that specifically fits the JAK2 pocket, achieving >50-fold selectivity over JAK3.

    • Reference: Ioannidis et al., J. Med.[3] Chem. 2011.[3][4][5][6][7]

  • Tozasertib/VX-680 (Optimized Alternative):

    • Modification: Adds a piperazine tail to the aniline.

    • Result: The tail interacts with the solvent channel, boosting potency to sub-nanomolar levels against Aurora kinases. However, it retains activity against ABL and FLT3 , demonstrating that the pyrazole scaffold has inherent "pan-kinase" potential if not carefully constrained.

Part 3: Experimental Protocols

To validate the selectivity of 3-(1-Methyl-1H-pyrazol-5-yl)aniline or its derivatives, use the following self-validating protocols.

Protocol A: Fragment Affinity Screening (Surface Plasmon Resonance - SPR)

Use this to determine the


 of the naked fragment.
  • Sensor Chip Preparation: Immobilize the target kinase (e.g., JAK2 or Aurora A) on a CM5 chip via amine coupling to a density of ~3000 RU.

  • Reference Channel: Immobilize a non-binding protein (e.g., BSA) or deactivate the surface to serve as a reference.

  • Sample Preparation: Dissolve 3-(1-Methyl-1H-pyrazol-5-yl)aniline in 100% DMSO (100 mM stock). Dilute into running buffer (HBS-P+ with 2% DMSO) to a concentration series (e.g., 200

    
     down to 6.25 
    
    
    
    ).
  • Injection: Inject samples for 60s at 30

    
    . Allow 120s dissociation.
    
  • Data Analysis:

    • Solvent Correction: Essential due to the high DMSO content required for fragments.

    • Fit: Use a Steady-State Affinity model (1:1 binding). Do not use kinetic fitting for fragments as on/off rates are typically too fast.

    • Validation:

      
       should be theoretical based on MW ratio. If 
      
      
      
      is >120% theoretical, suspect non-specific aggregation.
Protocol B: Kinase Selectivity Profiling (Radiometric HotSpot Assay)

Use this for optimized derivatives to determine IC50.

  • Reaction Mix: Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35, and 0.02 mg/mL BSA.

  • Substrate: Use

    
    -33P-ATP (Specific activity ~10 
    
    
    
    ).
  • Compound Addition: Add the inhibitor (dissolved in DMSO) to the reaction plate using an acoustic dispenser (Echo 550) to minimize carryover.

  • Initiation: Add Kinase/Substrate pair. Incubate for 2 hours at Room Temperature.

  • Filtration: Spot reactions onto P81 ion-exchange filter paper.

  • Wash: Wash filters with 0.75% phosphoric acid to remove unbound ATP.

  • Quantification: Measure radioactivity via scintillation counting.

  • Calculation:

    
    
    
Part 4: Synthesis & Handling
  • Solubility: The free base is sparingly soluble in water. For biological assays, prepare a 100 mM stock in DMSO . Avoid freeze-thaw cycles; aliquot into single-use vials stored at -20°C.

  • Stability: The pyrazole-aniline linkage is stable under standard physiological conditions but can be susceptible to oxidation at the aniline amine.

  • Safety: Treat as a potential skin sensitizer and irritant (H315, H319).

References
  • Ioannidis, S., et al. (2011). "Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway."[5] Journal of Medicinal Chemistry. Link

  • Harrington, E. A., et al. (2004). "VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo." Nature Medicine. Link

  • Thermo Scientific Chemicals. (n.d.). "3-(1-Methyl-1H-pyrazol-5-yl)aniline Product Specification." Thermo Fisher Scientific. Link

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Safety Guide: Disposal Protocols for 3-(1-Methyl-1H-pyrazol-5-yl)aniline

Executive Summary & Chemical Profile[1][2] 3-(1-Methyl-1H-pyrazol-5-yl)aniline is a pharmacophore intermediate frequently used in the synthesis of kinase inhibitors.[1] As an aromatic amine coupled with a pyrazole ring,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

3-(1-Methyl-1H-pyrazol-5-yl)aniline is a pharmacophore intermediate frequently used in the synthesis of kinase inhibitors.[1] As an aromatic amine coupled with a pyrazole ring, it presents specific toxicological risks—specifically methemoglobinemia (blood toxicity) and aquatic toxicity.

Immediate Safety Directive: Do NOT dispose of this compound down the drain. It is classified as Hazardous Chemical Waste . All disposal must follow a "Cradle-to-Grave" tracking system compliant with RCRA (USA) or local hazardous waste regulations.[1]

Chemical Hazard Data
PropertySpecification
Chemical Structure Aniline derivative (aromatic amine) linked to a methyl-pyrazole.[1][2][3]
Physical State Solid (typically off-white to yellow powder).[1]
Primary Hazards Acute Toxicity (Oral/Dermal/Inhalation) , Skin/Eye Irritation.[1]
GHS Signal Word DANGER
Hazard Statements H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
Reactivity Incompatible with strong oxidizing agents and strong acids.[1]

Pre-Disposal Handling & Stabilization[1][5]

Before entering the waste stream, the chemical must be stabilized to prevent accidental exposure or reaction.

A. Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 minimum; P100/HEPA respirator recommended if handling open powder outside a fume hood.

  • Dermal: Double-gloving is mandatory .[1]

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (4-8 mil) or Laminate film (Silver Shield) if handling solutions.[1] Aromatic amines can permeate standard latex rapidly.

  • Ocular: Chemical splash goggles.

B. Containment Protocol
  • Solid Waste: Do not sweep dry powder. If a minor spill occurs, dampen with a chemically inert absorbent (e.g., vermiculite) before collection to suppress dust.[1]

  • Liquid Waste (Mother Liquors): If the compound is dissolved in organic solvents (e.g., DMSO, Methanol), do not attempt to precipitate it out. Dispose of the entire solution as "Flammable/Toxic Organic Waste."

Waste Stream Segregation (Operational Workflow)

Proper segregation is the single most critical step in laboratory disposal to prevent cross-contamination and dangerous reactions.

Decision Logic for Disposal

The following diagram outlines the decision-making process for segregating this specific compound.

DisposalWorkflow Start Waste Generation: 3-(1-Methyl-1H-pyrazol-5-yl)aniline StateCheck Physical State? Start->StateCheck SolidStream Solid Waste Stream StateCheck->SolidStream Powder/Crystals LiquidStream Liquid Waste Stream StateCheck->LiquidStream Solution/Suspension SolidPack Container: Wide-Mouth HDPE Jar Label: Toxic Solid Waste SolidStream->SolidPack SolventCheck Solvent Type? LiquidStream->SolventCheck Halo Halogenated Solvents (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvents (MeOH, DMSO, Acetone) SolventCheck->NonHalo No Halogens HaloPack Container: HDPE/Glass Carboy Label: Halogenated Toxic Waste Halo->HaloPack NonHaloPack Container: HDPE/Glass Carboy Label: Flammable/Toxic Waste NonHalo->NonHaloPack

Figure 1: Decision tree for segregating 3-(1-Methyl-1H-pyrazol-5-yl)aniline waste based on physical state and solvent composition.

Detailed Stream Definitions
Stream A: Solid Toxic Waste (Pure Compound)
  • Container: Clear, wide-mouth HDPE jar with a screw-top lid.[1]

  • Labeling: Must read "Hazardous Waste - Toxic Solid." [1]

  • Constituents: List "3-(1-Methyl-1H-pyrazol-5-yl)aniline" explicitly. Do not use abbreviations like "MPA."

  • Protocol:

    • Place the solid (or the original container if empty/expired) into the waste jar.

    • If the original bottle is empty, it is considered "P-listed" equivalent; triple-rinse with a solvent (methanol) and add the rinsate to Stream B. Only then can the bottle be defaced and trashed (check local EHS rules; some require the bottle itself to be waste).

Stream B: Liquid Organic Waste (Reaction Mixtures)
  • Container: 4L or 20L Safety Carboy (HDPE or Glass).

  • Segregation:

    • Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.

    • Non-Halogenated: If dissolved in Methanol, Ethanol, DMSO, or Ethyl Acetate.[1]

  • Labeling: "Hazardous Waste - Flammable/Toxic."[1]

  • Warning: Never mix with oxidizing acids (Nitric, Perchloric) as anilines can ignite or form explosive nitro-compounds.

Regulatory & Compliance Framework

Adherence to regulatory codes ensures legal protection and environmental safety.

US EPA (RCRA) Classification

While this specific CAS is not explicitly "P-listed" (acutely hazardous) by name in 40 CFR 261.33, it must be characterized by its toxicity.

  • Characteristic Waste: Likely D000 (Not listed but Toxic) or D001 (Ignitable if in solvent).

  • Best Practice: Treat as Acute Hazardous Waste due to the aniline moiety.

Disposal Method (End-of-Life)

Do not attempt bench-top destruction (e.g., bleach oxidation) as this can generate chloroanilines, which are more toxic.[1]

  • Authorized Method: High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).

  • Manifesting: Ensure the waste manifest lists "Organic Toxic Solid/Liquid" with the specific chemical name to alert the incinerator operator of nitrogen content (NOx generation potential).

Emergency Spill Response

Scenario: 5g bottle drops and shatters on the lab floor.

  • Evacuate & Alert: Clear the immediate area. Alert lab personnel.

  • PPE Up: Don double nitrile gloves, goggles, and a lab coat. If dust is visible in the air, wait 15 minutes for it to settle or wear a respirator.

  • Contain: Cover the spill with vermiculite or a dedicated spill pad. Do not use paper towels alone (aniline absorbs through them).

  • Clean:

    • Scoop the absorbed material into a hazardous waste bag/jar.

    • Wipe the surface with a mild detergent solution (soap and water). Avoid using bleach (sodium hypochlorite) immediately, as it can react exothermically with high concentrations of amines.

    • Perform a final rinse with water.

  • Dispose: All cleanup materials (pads, gloves, scoop) go into the Solid Toxic Waste container.

References

  • PubChem. (n.d.). Compound Summary: 3-(1-Methyl-1H-pyrazol-4-yl)aniline (Isomer Analog).[1] National Library of Medicine. Retrieved January 29, 2026, from [Link][1]

  • American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.[4] ACS Chemical Health & Safety. Retrieved January 29, 2026, from [Link][1]

  • US Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Online. Retrieved January 29, 2026, from [Link]

  • National Institutes of Health (NIH). (2024). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[5] NCBI Bookshelf. Retrieved January 29, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-Methyl-1H-pyrazol-5-yl)aniline
Reactant of Route 2
Reactant of Route 2
3-(1-Methyl-1H-pyrazol-5-yl)aniline
© Copyright 2026 BenchChem. All Rights Reserved.